Acetone semicarbazone
Description
Properties
IUPAC Name |
(propan-2-ylideneamino)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAJGNZGNZGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059383 | |
| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |
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Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-20-3 | |
| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetone semicarbazone | |
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| Record name | Acetone semicarbazone | |
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| Record name | Hydrazinecarboxamide, 2-(1-methylethylidene)- | |
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| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |
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| Record name | Acetone semicarbazone | |
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Foundational & Exploratory
What are the chemical properties of acetone semicarbazone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of acetone semicarbazone. This compound, a derivative of acetone and semicarbazide, serves as a valuable building block in organic synthesis and has applications in various chemical and pharmaceutical contexts. This document consolidates key data, presents detailed experimental protocols, and offers insights into the structural and spectral characteristics of the compound, aiming to be a comprehensive resource for professionals in research and development.
Chemical and Physical Properties
This compound presents as a white to off-white or yellow crystalline solid.[1][2] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₉N₃O | [3][4] |
| Molecular Weight | 115.14 g/mol | [4][5] |
| CAS Number | 110-20-3 | [3] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 186-190 °C | [5] |
| Boiling Point | Not well-defined, decomposition may occur | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and methanol. | [5] |
| Density | ~1.214 g/cm³ | [5] |
Synthesis of this compound
The synthesis of this compound is a well-established condensation reaction between acetone and semicarbazide. Typically, semicarbazide hydrochloride is used in conjunction with a base, such as sodium acetate, to generate the free semicarbazide in situ.[6]
Reaction Scheme
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following protocol details a standard laboratory procedure for the synthesis and purification of this compound.
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Acetone
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Semicarbazide Solution: In a suitable flask, dissolve semicarbazide hydrochloride and an equivalent molar amount of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a base to neutralize the hydrochloride, liberating the free semicarbazide.
-
Reaction: To the semicarbazide solution, add a stoichiometric amount of acetone. The reaction mixture is then typically stirred at room temperature or gently warmed to facilitate the condensation reaction.
-
Crystallization: The this compound product will precipitate out of the solution upon cooling, often aided by placing the reaction vessel in an ice bath.
-
Isolation: The crystalline product is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials and salts.
-
Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as aqueous ethanol.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals. The purified crystals are then collected by filtration and dried.
Structural and Spectral Characterization
A variety of analytical techniques are employed to confirm the structure and purity of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c. The unit cell parameters are approximately a = 7.488 Å, b = 9.672 Å, and c = 8.691 Å, with β = 103.38°.
Spectroscopic Data
The spectroscopic data for this compound are consistent with its chemical structure.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations and Assignments | References |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): 8.97 (s, 1H, -NH-), 6.22 (s, 2H, -NH₂), 1.88 (s, 3H, -CH₃), 1.79 (s, 3H, -CH₃). | [1] |
| ¹³C NMR | The carbonyl carbon (C=O) signal appears at approximately 160 ppm. | [6] |
| IR Spectroscopy | Key peaks include N-H stretching vibrations (~3300 cm⁻¹), C=O stretching (~1690 cm⁻¹), and C=N stretching (~1580 cm⁻¹). | [6] |
| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z 115. Fragmentation patterns are consistent with the loss of small neutral molecules such as HNCO. | [1] |
Logical Relationship of Functional Groups
The following diagram illustrates the key functional groups and their connectivity within the this compound molecule.
Caption: Functional group connectivity in this compound.
Applications and Relevance
This compound is primarily utilized as an intermediate in organic synthesis. Semicarbazones, in general, are used for the identification and purification of aldehydes and ketones due to their crystalline nature.[5] Furthermore, the semicarbazone moiety is a key structural feature in various biologically active molecules, and thus, this compound can serve as a starting material in the development of novel pharmaceutical compounds.[5]
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is classified as toxic if swallowed.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. The data and protocols presented herein are intended to support researchers and professionals in their work with this versatile chemical compound. The well-defined properties and straightforward synthesis make this compound a valuable tool in the fields of organic chemistry and drug development.
References
- 1. This compound(110-20-3) 1H NMR spectrum [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. This compound | High-Purity Reagent Supplier [benchchem.com]
Physical properties of acetone semicarbazone (melting point, solubility).
An In-depth Technical Guide to the Physical Properties of Acetone Semicarbazone
Introduction
This compound (CAS No. 110-20-3) is an organic compound formed from the reaction of acetone and semicarbazide.[1][2] It serves as a key intermediate in the synthesis of various compounds, including pharmaceuticals like nitrofurantoin (Furadantin).[3] This document provides a detailed overview of its core physical properties, namely its melting point and solubility, supported by experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound typically appears as a white to off-white or yellow crystalline solid or powder.[1][4] Its chemical formula is C₄H₉N₃O, with a molecular weight of approximately 115.14 g/mol .[1][5]
Melting Point
The melting point of a compound is a critical indicator of its purity. For this compound, reported values vary, which may be attributable to different experimental conditions or sample purity. The presence of impurities typically lowers and broadens the melting point range. A summary of reported melting points is presented below.
| Parameter | Value (°C) | Reference |
| Melting Point | 186 - 187 | [1] |
| Melting Point | 189 - 190 | [2][3] |
| Melting Point | 187 | [6] |
| Melting Point | 185 - 189 | [4] |
| Melting Point | 210 - 212 | [4] |
| Melting Point | 179 - 185 | [7] |
Solubility
Solubility is a crucial parameter for reaction chemistry, purification, and formulation development. This compound exhibits varied solubility across different common laboratory solvents. Its structure, containing a polar carbonyl group and the ability to engage in hydrogen bonding, dictates its solubility profile.
| Solvent | Qualitative Solubility | Quantitative Solubility | Reference |
| Water | Soluble / Slightly Soluble | 0.54 M | [1][4] |
| Ethanol | Readily Soluble | - | [1][7] |
| Methanol | Readily Soluble | - | [1] |
| Acetone | Readily Soluble | - | [1] |
| Benzene | Slowly Soluble | - | [1] |
| Ether | Slowly Soluble | - | [1] |
| Chloroform | Slowly Soluble | - | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the physical properties outlined above.
Synthesis of this compound
The synthesis of this compound is a condensation reaction between acetone and semicarbazide.[1] In a common laboratory preparation, semicarbazide hydrochloride is used as the starting material due to the instability of free semicarbazide.[7][8] A weak base, such as sodium acetate, is added to neutralize the hydrochloride salt, liberating the free semicarbazide to react with acetone.[7][8]
Caption: Synthesis pathway of this compound.
Protocol for Melting Point Determination
This protocol describes the capillary method, a common and reliable technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are not fine, gently grind them into a powder using a mortar and pestle.[9]
-
Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample. A small plug of material should enter the tube.[10]
-
Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube, sealed-end down, through a long, narrow glass tube to pack the sample tightly at the bottom. The final packed sample height should be 2-3 mm.[10]
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[10][11]
-
Set the apparatus to heat at a medium rate until the temperature is about 20°C below the expected melting point.
-
Decrease the heating rate so the temperature rises no more than 1-2°C per minute to ensure thermal equilibrium.[10][11]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[9][12]
Caption: Workflow for Melting Point Determination.
Protocol for Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Heating block or water bath
Procedure:
-
Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Solute Addition: Add a small, measured amount of this compound (e.g., ~10 mg, or the tip of a spatula) to the solvent. Adding too much solute can lead to misleading results.[13]
-
Room Temperature Test:
-
Agitate the mixture vigorously (e.g., using a vortex mixer or by flicking the tube) for 30-60 seconds.
-
Visually inspect the sample against a contrasting background. A completely dissolved sample will be a clear solution with no visible solid particles.[13]
-
Record the observation as "soluble" or "insoluble" at room temperature.
-
-
Hot Solvent Test (if insoluble at room temp):
-
Gently heat the test tube containing the mixture in a water bath or on a heating block.
-
Agitate periodically while heating.
-
Observe if the solid dissolves.
-
Record the observation as "soluble in hot solvent" or "insoluble."
-
Caption: Workflow for Qualitative Solubility Testing.
References
- 1. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS 110-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 110-20-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | High-Purity Reagent Supplier [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. youtube.com [youtube.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
Spectroscopic Data for Acetone Semicarbazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for acetone semicarbazone, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the ¹H and predicted ¹³C NMR data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 8.97 | Singlet | 1H | -NH- | DMSO-d₆ |
| 6.22 | Singlet | 2H | -NH₂ | DMSO-d₆ |
| 1.88 | Singlet | 3H | CH₃ | DMSO-d₆ |
| 1.79 | Singlet | 3H | CH₃ | DMSO-d₆ |
| 7.95 (predicted) | Broad Singlet | 1H | -NH- | CDCl₃ |
| 5.50 (predicted) | Broad Singlet | 2H | -NH₂ | CDCl₃ |
| 1.95 (predicted) | Singlet | 3H | CH₃ | CDCl₃ |
| 1.85 (predicted) | Singlet | 3H | CH₃ | CDCl₃ |
Predicted ¹³C NMR Data
Due to the limited availability of experimental ¹³C NMR data for this compound in the public domain, the following chemical shifts are predicted based on the analysis of structurally similar semicarbazones and related compounds containing imine and urea functionalities.
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O (Urea) |
| ~150 | C=N (Imine) |
| ~25 | CH₃ |
| ~18 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The following table lists the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3430 | Strong, Broad | N-H Stretch (asymmetric, -NH₂) |
| ~3300 | Strong, Broad | N-H Stretch (symmetric, -NH₂) |
| ~3180 | Medium | N-H Stretch (-NH-) |
| ~2980, ~2920 | Medium | C-H Stretch (aliphatic) |
| ~1685 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1580 | Strong | N-H Bend (Amide II) |
| ~1470 | Medium | C=N Stretch |
| ~1370 | Medium | C-H Bend (gem-dimethyl) |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and the acquisition of its NMR and IR spectra.
Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Acetone
-
Distilled water
-
Ethanol
Procedure:
-
In a 100 mL beaker, dissolve 2.5 g of semicarbazide hydrochloride and 3.8 g of anhydrous sodium acetate in 25 mL of distilled water.
-
To this solution, add 2.0 mL of acetone.
-
Stopper the beaker and shake vigorously for 2-3 minutes.
-
Allow the mixture to stand at room temperature for 15 minutes, with occasional shaking.
-
Cool the mixture in an ice bath to promote crystallization.
-
Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol or a water-ethanol mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
-
Determine the melting point of the purified product.
NMR Spectrum Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: Standard single-pulse sequence
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectrum Acquisition
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.
Workflow and Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
This guide provides essential spectroscopic data and detailed experimental protocols for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The structured presentation of data and methodologies aims to facilitate efficient and accurate scientific investigation.
The Multifaceted Biological Activities of Semicarbazone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Semicarbazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds are synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide.[1][2] The resulting Schiff bases feature a critical pharmacophore, the azomethine group (-C=N-), which is fundamental to their diverse biological effects.[1] The structural adaptability of semicarbazones permits easy modification of their physicochemical properties, thereby enabling the optimization of their therapeutic potential.[1]
This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anticonvulsant properties of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Anticancer Activity
Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][3] Their therapeutic potential is frequently linked to their capacity to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[1][4]
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many semicarbazone derivatives trigger apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[1] This process involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic proteins.[1][4] Certain derivatives, such as compounds 11q and 11s , have been shown to significantly activate procaspase-3 to caspase-3, a key executioner enzyme in the apoptotic cascade.[5]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle. For instance, compound 3c was found to induce arrest in the G1 phase of the cell cycle in HL-60 cells.[4] Other derivatives have been observed to cause an accumulation of cells in the Sub-G1 phase, which is indicative of apoptosis.[4][5]
-
Protein Kinase Inhibition: Certain semicarbazones act as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] For example, derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and c-Met kinase, thereby disrupting signaling pathways crucial for cancer cell growth.[1][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3c | HL-60 (Leukemia) | 13.08 | [4] |
| 4a | HL-60 (Leukemia) | 11.38 | [4] |
| 3m | MCF-7 (Breast) | 8.56 | [4] |
| 11q | HT29 (Colon) | 0.53 | [5] |
| 11q | SK-N-SH (Neuroblastoma) | 0.32 | [5] |
| 11q | MDA-MB-231 (Breast) | 0.41 | [5] |
| 11s | HT29 (Colon) | 1.57 | [5] |
| 11s | SK-N-SH (Neuroblastoma) | 0.98 | [5] |
| 11s | MDA-MB-231 (Breast) | 1.12 | [5] |
Note: Doxorubicin was used as a positive control in some of these studies.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the semicarbazone compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]
Visualization: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.
Antimicrobial Activity
Semicarbazone derivatives exhibit a wide range of antimicrobial properties, with demonstrated efficacy against various bacterial and fungal strains.[6][7] Their activity is often enhanced when they form complexes with transition metals, which can increase their lipophilicity and ability to penetrate microbial cells.[8]
Mechanisms of Antimicrobial Action
A key target for the antibacterial action of some semicarbazones is DNA gyrase.[9] This enzyme is essential for bacterial DNA replication, transcription, and recombination.[9] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial death. The absence of this enzyme in eukaryotes makes it an attractive and selective target for antibacterial agents.[9]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected semicarbazone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Lapachol Semicarbazone | Enterococcus faecalis | 0.10 µmol/mL | [10] |
| Lapachol Semicarbazone | Staphylococcus aureus | 0.10 µmol/mL | [10] |
| Lapachol Semicarbazone | Cryptococcus gattii | 0.20 µmol/mL | [10] |
| Compound 4e | Staphylococcus aureus | 8 | [9] |
| Compound 4e | Bacillus subtilis | 8 | [9] |
| Compound 4e | Escherichia coli | 16 | [9] |
| Compound 4e | Pseudomonas aeruginosa | 8 | [9] |
| Compound 2 | Escherichia coli | 31.25 | [11] |
| Compound 2 | Pseudomonas aeruginosa | 62.5 | [11] |
Note: Ciprofloxacin was often used as a standard reference drug in these studies.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of a compound against a specific microorganism.
-
Preparation: A two-fold serial dilution of the semicarbazone compound is prepared in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[6][10]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: After incubation, the wells are visually inspected for turbidity (microbial growth).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10]
Visualization: Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial activity screening.
Anticonvulsant Activity
Semicarbazones are a well-established class of compounds with significant anticonvulsant properties, showing protection in various preclinical seizure models.[12][13] The anticonvulsant activity is attributed to a specific pharmacophore model that includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.[12]
Mechanisms of Anticonvulsant Action
-
Sodium Channel Blockade: The primary proposed mechanism for the anticonvulsant action of semicarbazones is the inhibition of voltage-gated sodium channels.[12] By blocking these channels, the compounds can suppress the rapid and excessive firing of neurons that initiates and propagates seizures.[13]
-
Modulation of GABA Levels: Some derivatives have been shown to elevate the levels of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[14] Increased GABAergic inhibition can raise the seizure threshold, thus providing an anticonvulsant effect.
Quantitative Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of lead semicarbazone compounds, often evaluated in the Maximal Electroshock (MES) seizure test. The ED₅₀ represents the dose effective in protecting 50% of the animals from seizures.
| Compound | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| C0102862 | MES (oral, mice) | - | > 315 | [12] |
| Compound 1 | MES (i.p., mice) | 10 | - | [15] |
| p-nitrophenyl derivative | MES (i.p., mice) | 83 | - | [15] |
| SCZ3 | MES (i.p., mice) | < 100 | - | [16] |
| SCZ4 | MES (i.p., mice) | < 100 | - | [16] |
Note: The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety profile. For comparison, the PI for carbamazepine is 101 and for phenytoin is >21.6.[12]
Experimental Protocols: Preclinical Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to mice or rats.
-
Induction: After a set time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hind-limb extension. The ED₅₀ is then calculated.[15][16]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for generalized absence seizures.
-
Administration: Administer the test compound to the animals.
-
Induction: After a suitable interval, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for the onset of clonic seizures (a seizure lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the failure to observe clonic seizures within a specified time frame (e.g., 30 minutes).[14]
-
Visualization: Mechanism of Anticonvulsant Action
Caption: Proposed mechanism of anticonvulsant action via Na+ channel blockade.
Other Biological Activities
-
Anti-inflammatory Activity: Semicarbazone derivatives have shown significant anti-inflammatory effects in animal models, with potency comparable to standard drugs like mefenamic acid.[3][17] This suggests their potential in regulating inflammatory responses.[3]
-
Antiviral Activity: Certain semicarbazones and their related thiosemicarbazone analogs have been reported to possess antiviral properties.[18][19] They have shown activity against a range of viruses, including retroviruses like HIV-1 and respiratory viruses.[18]
Conclusion
Semicarbazone derivatives represent a highly versatile scaffold for the development of new therapeutic agents with a wide range of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation and optimization in drug discovery programs.[1][4] The ability to systematically modify their structure allows for the fine-tuning of their activity and the development of compounds with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. What is meant by the semicarbazone Give an example class 12 chemistry CBSE [vedantu.com]
- 3. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 4. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. iiste.org [iiste.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole incorporated semicarbazone derivatives as a new class of anticonvulsants: design, synthesis and in-vivo screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsar.in [ijsar.in]
- 17. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses [mdpi.com]
- 19. Semicarbazone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-(propan-2-ylidene)hydrazinecarboxamide (Acetone Semicarbazone)
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
Acetone semicarbazone is an organic compound formed by the condensation reaction of acetone and semicarbazide. It is a key intermediate in various chemical syntheses, including the production of pharmaceuticals like nitrofurantoin.[1][2]
The standard IUPAC name for this compound is 2-(propan-2-ylidene)hydrazinecarboxamide .[2] An alternative, acceptable IUPAC name is (propan-2-ylideneamino)urea .[3][4]
Other common synonyms for this compound include:
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory and development settings.
| Property | Value | Reference |
| CAS Number | 110-20-3 | [2][3] |
| Molecular Formula | C₄H₉N₃O | [1][2] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Appearance | White to yellow crystalline solid or powder | [1][5] |
| Melting Point | 186-190 °C | [1][5] |
| Density | ~1.19 - 1.214 g/cm³ | [1][5] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and hot water.[1][5] | [1][5] |
| InChI Key | HQDAJGNZGNZGCO-UHFFFAOYSA-N | [4] |
| SMILES | CC(=NNC(=O)N)C | [4] |
Experimental Protocol: Synthesis of this compound
This section details a standard laboratory procedure for the synthesis of this compound from semicarbazide hydrochloride and acetone. The use of semicarbazide hydrochloride is common because free semicarbazide is unstable and prone to oxidation in the air.[6] Sodium acetate is used to neutralize the hydrochloride, liberating the free semicarbazide in situ to react with acetone.[6][7]
Materials:
-
Semicarbazide hydrochloride (1.0 g)
-
Crystallized sodium acetate (1.5 g)
-
Acetone (1.0 mL)
-
Deionized water (10 mL)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (water or dilute ethyl alcohol)
Procedure:
-
Preparation of Semicarbazide Solution: Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water in a suitable flask.[7]
-
Reaction Initiation: Add 1 mL of acetone to the semicarbazide solution.[7]
-
Reaction Progression: Stopper the flask and shake the reaction mixture vigorously. Allow the mixture to stand for approximately 10 minutes at room temperature, with intermittent, vigorous shaking. For improved crystal formation, the flask can be placed in an ice bath.[7]
-
Isolation of Product: The formation of a white crystalline precipitate indicates the product. Collect the crystals by filtration.[7]
-
Washing: Wash the collected crystals with a small amount of cold water to remove any unreacted starting materials and soluble byproducts.[7]
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from either hot water or dilute ethyl alcohol.[7]
-
Drying and Characterization: Dry the purified crystals and determine the melting point. The expected melting point of pure this compound is approximately 187-190 °C.[1][7]
Visualization of Synthesis Pathway
The following diagrams illustrate the key logical steps and the chemical reaction for the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to Acetone Semicarbazone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetone semicarbazone, a derivative of acetone and semicarbazide, has long been a compound of interest in organic chemistry. Initially recognized for its utility in the characterization and identification of ketones, its applications have since expanded, notably serving as a crucial intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its laboratory and industrial-scale preparation are presented, alongside a thorough compilation of its spectroscopic data. The reaction mechanism is elucidated, and key logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.
Introduction and Historical Context
The development of this compound is intrinsically linked to the broader history of semicarbazides and their application in the characterization of carbonyl compounds. In the late 19th and early 20th centuries, before the advent of modern spectroscopic techniques, chemists relied on the formation of crystalline derivatives with sharp, well-defined melting points to identify and purify liquid aldehydes and ketones. Semicarbazones, formed by the reaction of a carbonyl compound with semicarbazide, proved to be particularly useful for this purpose.
The primary historical and ongoing significance of this compound lies in its role as a stable, crystalline derivative of acetone, facilitating its identification. More recently, its importance has grown as a key starting material in the synthesis of various organic compounds, including pharmaceuticals.
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline powder. A summary of its key physicochemical and spectroscopic data is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉N₃O | [1] |
| Molecular Weight | 115.14 g/mol | [1] |
| Melting Point | 186-190 °C | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and methanol. | [1][3] |
| Density | 1.214 g/cm³ (estimate) | [1] |
| CAS Number | 110-20-3 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | δ (ppm) in DMSO-d₆: Signals corresponding to methyl protons and N-H protons. |
| ¹³C NMR | δ (ppm) in DMSO-d₆: Signals for the methyl carbons, the imine carbon, and the carbonyl carbon. |
| Infrared (IR) | ν (cm⁻¹): ~3433 (N-H stretch), ~1690 (C=O stretch, amide I), ~1580 (C=N stretch).[4] |
| Mass Spectrometry (MS) | m/z: Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
The synthesis of this compound is a classic example of a condensation reaction between a ketone and a derivative of ammonia. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.
Reaction Mechanism
The formation of this compound involves a two-step mechanism:
-
Nucleophilic Addition: The terminal amino group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the semicarbazone.
The reaction is typically carried out in a weakly acidic medium (pH 4.5-5.5) to facilitate both the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, and the dehydration step.[4] Sodium acetate is commonly used as a buffer to maintain the optimal pH.[4] Semicarbazide is often used in the form of its hydrochloride salt, which is more stable than the free base.[5] The sodium acetate also serves to neutralize the HCl, liberating the free semicarbazide in situ.[4][5]
Experimental Protocols
This protocol is a standard method for the preparation of this compound in a laboratory setting.[6]
Materials:
-
Semicarbazide hydrochloride (1.0 g)
-
Crystallized sodium acetate (1.5 g)
-
Deionized water (10 mL)
-
Acetone (1 mL)
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (water or dilute ethanol)
Procedure:
-
Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of deionized water in a flask.
-
Add 1 mL of acetone to the solution.
-
Shake the mixture vigorously for several minutes.
-
Allow the mixture to stand for 10 minutes, with occasional shaking. For faster crystallization, the flask can be placed in an ice bath.
-
Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from hot water or dilute ethanol to obtain pure this compound.[6]
-
Dry the purified crystals and determine the melting point. The expected melting point is around 187 °C.[6]
This protocol outlines a general procedure for the larger-scale production of this compound.[3]
Materials:
-
Hydrazine hydrate (40%)
-
Urea
-
Acetone
Procedure:
-
A mixture of hydrazine hydrate and urea is heated to 97-104 °C and refluxed for 6-7 hours to produce a semicarbazide solution.
-
The solution is cooled to 45 °C and filtered.
-
The filtrate is further cooled to 25 °C, and acetone is added.
-
The reaction is exothermic, and the temperature is maintained at 50-60 °C for 1 hour.
-
The mixture is then cooled to below 20 °C to induce crystallization.
-
The crystalline product is collected by filtration and dried to yield this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis and has found applications in various industries.
-
Pharmaceutical Intermediate: A significant application of this compound is as an intermediate in the production of the antibacterial drug nitrofurantoin (marketed as Furadantin).[3]
-
Analytical Reagent: Historically and in educational settings, it is used for the qualitative identification of acetone.
-
Chelating Agent: Semicarbazones are known to act as chelating agents, binding to metal ions.[1] This property is utilized in the food industry, where this compound can be used in the processing of canned fruits and vegetables.[1]
-
Drug Discovery: The semicarbazone scaffold is present in a variety of biologically active molecules. Derivatives of semicarbazones have been investigated for their anticonvulsant, antimicrobial, and anticancer activities.[7] While this compound itself is a simple molecule, it serves as a model compound for understanding the chemistry and potential of this functional group in medicinal chemistry.
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow for Laboratory Synthesis
Caption: Step-by-step workflow for the lab synthesis of this compound.
Conclusion
This compound, a compound with a rich history in the foundational practices of organic chemistry, continues to be relevant in both academic and industrial settings. Its straightforward synthesis, well-defined properties, and role as a precursor to valuable pharmaceuticals underscore its importance. This guide has provided a detailed overview of its discovery, synthesis, and applications, complete with experimental protocols and organized data, to serve as a valuable resource for scientists and researchers. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and concise summary of the key processes involved in the preparation and handling of this versatile compound.
References
- 1. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | High-Purity Reagent Supplier [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Acetone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of acetone semicarbazone, a compound with significant applications in medicinal chemistry and as a versatile intermediate in organic synthesis. Semicarbazones, including the acetone derivative, are known for a wide range of biological activities such as anticancer, antimicrobial, and anticonvulsant properties.[1][2]
Introduction
This compound is synthesized through a condensation reaction between acetone and semicarbazide.[3] The resulting molecule contains a characteristic azomethine group (-C=N-), which is crucial for its biological activities.[1] This reaction is a standard method for the characterization and purification of ketones.[4] Semicarbazones and their metal complexes are valuable in pharmaceutical and industrial chemistry.[5]
Key Applications:
-
Pharmaceutical Intermediates: this compound serves as a building block in the synthesis of various pharmaceutical compounds.[6][7]
-
Drug Discovery: Semicarbazone derivatives are a promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][8]
-
Chemical Research: It is utilized as a reagent in various chemical reactions.[6]
-
Agrochemical Production: Used as a starting material for pesticides.[7]
Reaction and Mechanism
The synthesis involves the nucleophilic addition of semicarbazide to the carbonyl group of acetone, followed by the elimination of a water molecule to form the this compound.[9][10] The reaction is typically carried out using semicarbazide hydrochloride, with sodium acetate acting as a base to liberate the free semicarbazide.[9][11] The acetic acid formed in this process can catalyze the reaction by protonating the carbonyl oxygen of acetone.[9][11]
Reaction Scheme:
CH₃C(=O)CH₃ + H₂NNHC(=O)NH₂·HCl + CH₃COONa → (CH₃)₂C=NNHC(=O)NH₂ + NaCl + CH₃COOH + H₂O
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄H₉N₃O | [6][12] |
| Molecular Weight | 115.13 g/mol | [7][12] |
| Melting Point | 187 - 190 °C | [7][13] |
| Appearance | White to off-white crystalline powder | [6][12] |
| Yield | Approximately 90% | [6] |
| Water Solubility | Slightly soluble | [14] |
| Organic Solvent Solubility | Soluble in ethanol and methanol | [12] |
Experimental Protocols
Two common protocols for the synthesis of this compound are provided below.
Protocol 1: Aqueous Solution Synthesis
This method is a straightforward procedure performed at room temperature.
Materials:
-
Semicarbazide hydrochloride
-
Crystallized sodium acetate
-
Acetone
-
Distilled water
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of water.[13]
-
To this solution, add 1 ml of acetone.[13]
-
Shake the reaction mixture vigorously.[13]
-
Allow the mixture to stand for 10 minutes with occasional shaking, or place it in an ice bath to facilitate crystallization.[13]
-
Collect the resulting crystals by filtration.[13]
-
Wash the crystals with a small amount of cold water.[13]
-
Recrystallize the product from water or dilute ethyl alcohol to purify.[13]
-
Dry the purified crystals and determine the melting point. The expected melting point is around 187 °C.[13]
Protocol 2: Synthesis in Ethanol
This protocol utilizes ethanol as a solvent and involves heating under reflux.
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Acetone
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Create a suspension of 5.00 g of semicarbazide hydrochloride in 50 mL of ethanol in a round-bottom flask.[15]
-
Add 4.78 g of anhydrous sodium acetate to the stirring suspension.[15]
-
Heat the mixture to reflux and maintain for 1 hour.[15]
-
Filter the suspension while it is still hot to remove the precipitated sodium chloride.[15]
-
Transfer the filtrate to a new flask and add the appropriate amount of acetone (a slight molar excess may improve yield).[15][16]
-
Heat the reaction mixture to reflux and stir for 2 hours.[15]
-
Allow the reaction to cool to room temperature and then let it stand overnight to allow for complete precipitation.[15]
-
Filter the resulting suspension to collect the solid product.[15]
-
Wash the solid with cold ethanol (3 x 50 mL).[15]
-
Dry the collected solid under reduced pressure in a vacuum oven at 60 °C.[15]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. structure of Semicarbazon of Actone | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. shivajicollege.ac.in [shivajicollege.ac.in]
- 12. Buy this compound (EVT-460108) | 110-20-3 [evitachem.com]
- 13. prepchem.com [prepchem.com]
- 14. chembk.com [chembk.com]
- 15. biorxiv.org [biorxiv.org]
- 16. This compound | High-Purity Reagent Supplier [benchchem.com]
Application Notes & Protocols: Laboratory Preparation of Acetone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetone semicarbazone is a stable, crystalline derivative of acetone, formed by a condensation reaction with semicarbazide.[1][2] This compound is valuable in organic synthesis, serving as a protective group for ketones, which allows for selective reactions at other functional sites within a molecule.[1] Additionally, semicarbazones are utilized in the identification and characterization of aldehydes and ketones through melting point analysis.[2] Some semicarbazone derivatives have also shown potential antiviral and anticancer activities.[2]
The synthesis of this compound proceeds via the reaction of acetone with semicarbazide hydrochloride. Semicarbazide itself is unstable and prone to oxidation, necessitating the use of its more stable hydrochloride salt.[3] A buffering agent, such as sodium acetate, is employed to neutralize the hydrochloric acid generated during the reaction, which shifts the equilibrium towards the formation of the product.[1] The reaction mechanism involves a nucleophilic addition of the semicarbazide to the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a semicarbazone.[1][3][4]
Experimental Protocols
This section details a common laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
Semicarbazide hydrochloride (NH₂CONHNH₂·HCl)
-
Crystallized sodium acetate (CH₃COONa·3H₂O)
-
Acetone ((CH₃)₂CO)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar (optional)
-
Melting point apparatus
Procedure:
-
Preparation of the Semicarbazide Solution: In a flask, prepare a solution by dissolving semicarbazide hydrochloride and crystallized sodium acetate in deionized water.[5] The sodium acetate acts as a buffer to neutralize the HCl released from the semicarbazide hydrochloride.[1][3]
-
Reaction Initiation: To the prepared solution, add acetone.[5]
-
Reaction Progression: Vigorously shake the reaction mixture. The product may begin to crystallize. Allow the mixture to stand for a designated period, with occasional shaking, or place it in an ice bath to facilitate precipitation.[5]
-
Isolation of the Product: Collect the resulting crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold water to remove any unreacted starting materials and impurities.[5]
-
Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized from water or a dilute ethanol solution.[5][6] Dissolve the crystals in a minimum amount of the hot solvent and then allow it to cool slowly to form purified crystals.
-
Drying: Dry the purified crystals completely.
-
Characterization: Determine the melting point of the dried crystals. The literature melting point for this compound is approximately 187°C.[5][7]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Semicarbazide Hydrochloride | 1.0 g | [5] |
| Crystallized Sodium Acetate | 1.5 g | [5] |
| Deionized Water | 10 ml | [5] |
| Acetone | 1 ml | [5] |
| Reaction Time | 10 minutes (with occasional shaking) | [5] |
| Expected Melting Point | 187 °C | [5] |
| Theoretical Yield | ~90% | [6] |
Visualizing the Process
Reaction Mechanism:
The formation of this compound follows a two-step mechanism: nucleophilic addition followed by elimination.
Caption: Reaction mechanism for the formation of this compound.
Experimental Workflow:
The following diagram outlines the key steps in the laboratory synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 110-20-3 | TCI AMERICA [tcichemicals.com]
Application Note: Ketone Identification via Semicarbazone Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of carbonyl compounds, specifically ketones, is a fundamental task in organic chemistry and drug development. While spectroscopic methods provide detailed structural information, classical derivatization techniques remain invaluable for confirmation, purification, and characterization. The formation of semicarbazone derivatives from ketones provides a robust method for identification. Ketones react with semicarbazide in a condensation reaction to form semicarbazones, which are typically stable, crystalline solids with sharp, characteristic melting points.[1][2] This property is particularly useful when the parent ketone is a liquid or difficult to crystallize, as melting points of solid derivatives are often more precise and reproducible than boiling points. This application note provides a detailed protocol for the synthesis of semicarbazones and their use in identifying parent ketones.
Reaction Mechanism
The reaction is a nucleophilic addition-elimination (condensation) reaction between a ketone and semicarbazide.[2] Semicarbazide hydrochloride is typically used in conjunction with a base like sodium acetate, which deprotonates the hydrochloride salt to generate the free semicarbazide nucleophile and buffers the solution to an optimal pH for the reaction.[3][4] The reaction proceeds via the attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N bond of the semicarbazone.
Caption: Reaction scheme for the formation of a semicarbazone from a ketone.
Quantitative Data
The melting point of a purified semicarbazone derivative is a key physical constant used for identifying the original ketone. The following table lists the boiling points of several common ketones and the corresponding melting points of their semicarbazone derivatives.
| Ketone | Boiling Point (°C) | Semicarbazone Derivative M.P. (°C) |
| Acetone | 56 | 187 |
| 2-Butanone (Methyl ethyl ketone) | 80 | 146 |
| 2-Pentanone | 102 | 112 |
| 3-Pentanone | 102 | 139 |
| Cyclopentanone | 131 | 205 |
| Cyclohexanone | 156 | 166 |
| Acetophenone | 202 | 199 |
| Benzophenone | 305 | 164 |
| 2-Octanone | 173 | 123 |
Data compiled from reference[5]. Melting points can vary slightly based on experimental conditions and purity.
Experimental Protocols
This section outlines the detailed methodology for the preparation of a semicarbazone derivative from a ketone for identification purposes.
Experimental Workflow Diagram
Caption: General workflow for ketone derivatization and identification.
Protocol: Synthesis of a Semicarbazone Derivative
This protocol is a general procedure and may require optimization based on the specific ketone being investigated.[6][7]
Materials:
-
Semicarbazide hydrochloride (1.0 eq)
-
Anhydrous sodium acetate (1.3 eq)
-
Unknown ketone (0.9 - 1.0 eq)
-
Ethanol (95% or absolute)
-
Deionized water
-
Reaction flask (e.g., 50 mL round-bottom flask)
-
Condenser
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Melting point apparatus
Procedure:
-
Prepare the Semicarbazide Solution: In a reaction flask, combine semicarbazide hydrochloride (e.g., 2.5 g) and sodium acetate (e.g., 3.8 g) with a solvent mixture, typically ethanol and water (e.g., 25 mL of ethanol and 15 mL of water).
-
Dissolve Reagents: Gently warm the mixture until all solids are dissolved. If refluxing is planned, attach a condenser. Some protocols call for preparing the semicarbazide solution separately, filtering it while hot to remove precipitated NaCl, and then adding the ketone to the filtrate.[6]
-
Add the Ketone: Add the ketone (approximately 1.0 equivalent to the semicarbazide) to the warm semicarbazide solution.
-
Reaction: Heat the mixture gently in a warm water bath (60-80°C) or at reflux for 15-30 minutes.[7] The formation of a precipitate during this time indicates the product is forming. For less reactive ketones, a longer reaction time may be necessary.[8]
-
Crystallization: After heating, allow the reaction mixture to cool slowly to room temperature. The semicarbazone derivative will typically crystallize out of the solution. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol, followed by a wash with cold deionized water to remove any unreacted starting materials and salts.
-
Drying: Allow the product to air dry on the filter paper or dry it in a vacuum oven at a low temperature (e.g., 60°C).[6]
-
Purification (Recrystallization): For accurate melting point determination, the crude product should be recrystallized. Ethanol or an ethanol-water mixture is a common solvent for this purpose. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter and dry the purified product.
-
Characterization: Determine the melting point of the dry, purified semicarbazone crystals.
Identification Logic
The final step is to compare the experimentally determined melting point with known values from chemical literature to identify the original ketone.
Caption: Logical workflow for identifying a ketone using its semicarbazone derivative.
Advantages and Considerations
-
Reliability: Semicarbazones are generally sharp-melting, crystalline solids, making them excellent for identification.[9]
-
Stability: The derivatives are often more stable than the parent ketones and can be easily stored.
-
Reactivity: While most ketones react readily, sterically hindered or less reactive ketones may require longer reaction times or higher temperatures for complete conversion.[8] Aldehydes also react to form semicarbazones, so prior tests are needed to confirm the unknown is a ketone.[10][11]
References
- 1. Semicarbazide - Wikipedia [en.wikipedia.org]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. cerritos.edu [cerritos.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Solved Aldehydes and ketones can undergo a condensation | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. oxfordreference.com [oxfordreference.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. studymind.co.uk [studymind.co.uk]
Applications of Acetone Semicarbazone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetone semicarbazone, a stable and crystalline derivative of acetone, serves as a versatile reagent and intermediate in a variety of organic transformations. Its applications range from classical reduction reactions to the synthesis of valuable heterocyclic scaffolds and the protection of carbonyl functionalities. This document provides detailed application notes and experimental protocols for the key uses of this compound in organic synthesis.
Intermediate in the Wolff-Kishner Reduction
This compound can be utilized as a precursor to the corresponding hydrazone in the Wolff-Kishner reduction, a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The semicarbazone is first converted in situ to the hydrazone, which then undergoes reduction under basic conditions.[1][2]
Application Notes:
The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[3] The reaction is typically carried out at high temperatures in a high-boiling solvent like diethylene glycol or triethylene glycol.[4][5] A significant modification by Huang-Minlon involves the in situ formation of the hydrazone followed by the removal of water and excess hydrazine by distillation, which allows the reaction temperature to rise and shortens the reaction time.[1][5]
Experimental Protocol: Modified Huang-Minlon Reduction of a Ketone via its Semicarbazone
This protocol describes the reduction of a generic ketone to its corresponding alkane, proceeding through the in situ formation of the semicarbazone, followed by its conversion to the hydrazone and subsequent reduction.
Materials:
-
Ketone (1.0 eq)
-
Semicarbazide hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Hydrazine hydrate (85% solution, 10 eq)
-
Potassium hydroxide (4.0 eq)
-
Diethylene glycol
-
Water
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Formation of the Semicarbazone (can be pre-formed and isolated or generated in situ):
-
To a solution of the ketone (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Stir the mixture at room temperature or with gentle heating until the formation of the semicarbazone is complete (monitored by TLC).
-
The solid semicarbazone can be filtered, washed with water, and dried, or the reaction mixture can be carried forward directly.
-
-
Wolff-Kishner Reduction:
-
In a round-bottom flask equipped with a distillation head and a condenser, combine the semicarbazone (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.
-
Add hydrazine hydrate (10 eq) to the mixture.
-
Heat the mixture to reflux (around 100-120 °C) for 1-2 hours to ensure the conversion of the semicarbazone to the hydrazone.
-
After the initial reflux, begin to remove the water and excess hydrazine by distillation, allowing the temperature of the reaction mixture to rise to 190-200 °C.[5]
-
Maintain the reaction at this temperature for 3-6 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the complete consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with hydrochloric acid.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alkane by distillation or chromatography.
-
Logical Workflow for Wolff-Kishner Reduction via Semicarbazone
Caption: Workflow for the Wolff-Kishner reduction of a ketone via its semicarbazone.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.
Synthesis of Pyrazoles
Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] While this compound is not the direct hydrazine source, it can be formed as a byproduct in reactions involving semicarbazide and acetylacetone under certain conditions.[8][9] A more direct application would involve the reaction of a pre-formed semicarbazone with a 1,3-dicarbonyl compound, although this is a less common route. The more standard approach involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[10][11][12]
Application Notes:
The reaction of 1,3-diketones with hydrazines is a robust method for preparing substituted pyrazoles.[10] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the diketone and the hydrazine.[11]
Experimental Protocol: General Synthesis of a Pyrazole from a 1,3-Diketone and Hydrazine
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 eq)
-
Ethanol or acetic acid as solvent
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Pyrazole Synthesis from 1,3-Diketones and Hydrazines [10][11]
| Entry | 1,3-Diketone | Hydrazine | Solvent | Conditions | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | Ethylene Glycol | RT | 95 |
| 2 | Benzoylacetone | Phenylhydrazine | N,N-Dimethylacetamide | RT | 98 |
| 3 | Dibenzoylmethane | Hydrazine Hydrate | Ethanol | Reflux | 92 |
| 4 | 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | - | 79-89 |
Synthesis of 2-Amino-1,3,4-Oxadiazoles
This compound can undergo oxidative cyclization to form 2-amino-1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their diverse biological activities.[13][14] A common method involves the use of an oxidizing agent such as iodine.[13][14][15]
Application Notes:
The synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones is an efficient, often one-pot, procedure. The use of iodine as an oxidant is advantageous due to its mild nature and ready availability.[15] The reaction conditions can be tuned to accommodate a variety of substrates.
Experimental Protocol: Synthesis of 5,5-Dimethyl-2-amino-1,3,4-oxadiazole from this compound
This protocol is adapted from a general procedure for the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones.[13]
Materials:
-
This compound (1.0 eq)
-
Iodine (1.2 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add potassium carbonate (3.0 eq) followed by iodine (1.2 eq) to the solution.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC.
-
Upon completion (typically 1-4.5 hours), cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Quantitative Data for the Synthesis of 2-Amino-1,3,4-Oxadiazoles from Aldehyde Semicarbazones [13]
| Entry | Aldehyde | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 99 |
| 2 | 4-Methoxybenzaldehyde | 98 |
| 3 | 4-Chlorobenzaldehyde | 95 |
| 4 | 2-Naphthaldehyde | 93 |
| 5 | Cinnamaldehyde | 85 |
Reaction Pathway for 2-Amino-1,3,4-Oxadiazole Synthesis
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. jk-sci.com [jk-sci.com]
- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 7. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datapdf.com [datapdf.com]
- 14. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
Acetone Semicarbazone: A Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Acetone semicarbazone, a Schiff base derived from the condensation of acetone and semicarbazide, serves as a versatile ligand in coordination chemistry. Its ability to act as a bidentate or tridentate chelating agent, coordinating through its oxygen and nitrogen donor atoms, allows for the formation of stable complexes with a variety of transition metals.[1][2] These metal complexes have garnered significant interest due to their diverse applications in fields ranging from catalysis to medicinal chemistry, exhibiting notable biological activities, including antimicrobial and anticancer properties.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its metal complexes.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction.
Experimental Protocol:
-
Dissolution of Semicarbazide Hydrochloride: Prepare a solution by dissolving 1.0 gram of semicarbazide hydrochloride and 1.5 grams of crystallized sodium acetate in 10 mL of water.[4] Semicarbazide hydrochloride is often used in place of semicarbazide due to its greater stability.[5] The sodium acetate acts as a base to liberate the free semicarbazide.[5]
-
Reaction with Acetone: To the prepared solution, add 1 mL of acetone.[4]
-
Reaction and Precipitation: Vigorously shake the reaction mixture. Allow the mixture to stand for approximately 10 minutes, with occasional shaking, or place it in an ice bath to facilitate precipitation of the product.[4]
-
Isolation and Purification: Filter the resulting white crystalline solid and wash it with a small amount of cold water.[4]
-
Recrystallization: Recrystallize the crude product from water or a dilute ethanol solution to obtain pure this compound.[4]
-
Drying and Melting Point: Dry the purified crystals and determine the melting point. The reported melting point of this compound is 187°C.[4]
Synthesis of Metal Complexes with this compound
The general procedure for the synthesis of metal complexes with this compound involves the reaction of a metal salt with the ligand in a suitable solvent.
Experimental Protocol (General):
-
Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent, such as ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve an equimolar amount (or a desired molar ratio) of the chosen metal salt (e.g., chlorides, nitrates, sulfates of Cu(II), Ni(II), Co(II), etc.) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature or with gentle heating under reflux for a few hours.[6]
-
Isolation of the Complex: The resulting colored precipitate is collected by filtration.
-
Washing and Drying: Wash the complex with the solvent used for the reaction and then with a volatile solvent like diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride.
Characterization of this compound and its Metal Complexes
A combination of spectroscopic and analytical techniques is employed to characterize the ligand and its metal complexes.[3]
3.1. Spectroscopic Characterization
FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the coordination mode of the ligand to the metal ion. The FT-IR spectrum of free this compound shows characteristic bands for ν(N-H), ν(C=O), and ν(C=N) vibrations. Upon complexation, shifts in the positions of these bands, particularly the ν(C=O) and ν(C=N) bands, indicate the involvement of the carbonyl oxygen and the azomethine nitrogen in coordination to the metal center.[7] The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.[7]
UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The UV-Vis spectrum of the free ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions.[7] In the spectra of the metal complexes, these bands may be shifted, and new bands in the visible region may appear due to d-d electronic transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[7]
Table 1: Spectroscopic Data for this compound and Related Complexes
| Compound/Complex | FT-IR (cm⁻¹) ν(C=O) | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λ_max (nm) (Transition) | Reference |
| This compound (Ligand) | ~1693 | ~1666 | ~284 (n→π), ~228 (π→π) | [7] |
| [Mn(L)Cl₂] | Shifted | 1600-1658 | 214-269 (π→π), 301-310 (CT), 841 (d-d) | [7] |
| [Co(L)Cl₂] | Shifted | 1600-1658 | 214-269 (π→π), 301-310 (CT) | [7] |
| [Ni(L)Cl₂] | Shifted | 1600-1658 | 214-269 (π→π), 301-310 (CT), 794 (d-d) | [7] |
| [Cu(L)Cl₂] | Shifted | 1600-1658 | 214-269 (π→π), 301-310 (CT), 941 (d-d) | [7] |
Note: 'L' represents a semicarbazone ligand, and the exact positions of the bands may vary depending on the specific semicarbazone and the metal ion.
3.2. Other Characterization Techniques
-
Elemental Analysis: Confirms the empirical formula of the synthesized compounds.
-
Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the metal complexes in a suitable solvent.[6]
-
Magnetic Susceptibility Measurements: Provides information about the electronic configuration and geometry of the metal center in the complexes.[6]
-
Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and the presence of coordinated or lattice water molecules.
Applications in Antimicrobial Studies
Metal complexes of semicarbazones often exhibit enhanced biological activity compared to the free ligands.[1] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.[3]
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Preparation of Media: Prepare and sterilize the appropriate nutrient agar medium for the target microorganisms (bacteria or fungi).
-
Inoculation: Inoculate the sterile agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Sample Addition: Add a defined concentration of the synthesized complexes (dissolved in a suitable solvent like DMSO) and the free ligand into separate wells. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Proposed Mechanism of Action
The biological activity of semicarbazone metal complexes is often linked to their ability to interact with cellular components. The chelation of the metal ion by the ligand can lead to a more lipophilic molecule, which can more easily cross cell membranes. Once inside the cell, the complex can interfere with various cellular processes.
Stability of Metal Complexes
The stability of the metal complexes in solution is a critical factor for their application, particularly in biological systems. Stability constants (log β) are a measure of the strength of the metal-ligand interaction. Higher stability constants indicate the formation of more stable complexes. These constants can be determined using various techniques, such as spectrophotometric or potentiometric titrations.[8]
Table 2: Stability Constants (log K) of some Transition Metal Complexes with Semicarbazone-related Ligands
| Metal Ion | Ligand | Method | log K | Reference |
| Co(II) | Isatin-derived Schiff base | Spectrophotometric | 5.81 | [8] |
| Ni(II) | Isatin-derived Schiff base | Spectrophotometric | 5.90 | [8] |
| Cu(II) | Isatin-derived Schiff base | Spectrophotometric | 4.51 | [8] |
Note: The stability constants are highly dependent on the specific ligand, the metal ion, and the experimental conditions (e.g., solvent, temperature, pH).
Conclusion
This compound is a readily accessible and versatile ligand that forms stable complexes with a range of transition metals. These complexes exhibit interesting structural and spectroscopic properties and have shown significant potential as antimicrobial agents. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the coordination chemistry of this compound and harness the potential of its metal complexes for various applications. Further research into the synthesis of novel complexes and a deeper understanding of their mechanisms of action will continue to drive innovation in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. revistabionatura.com [revistabionatura.com]
- 8. curresweb.com [curresweb.com]
Application Notes and Protocols: The Role of Acetone Semicarbazone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of acetone semicarbazone as a versatile intermediate in the synthesis of various pharmaceutical compounds. This document details its application in the formation of key structural motifs found in active pharmaceutical ingredients (APIs), including anticonvulsants, antibacterials, and various heterocyclic systems. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies in a research and development setting.
Introduction to this compound in Pharmaceutical Synthesis
This compound, with the chemical formula C4H9N3O, serves as a stable, crystalline, and easy-to-handle source of the semicarbazide moiety.[1][2] Its primary applications in pharmaceutical intermediate synthesis are twofold: as a direct precursor for generating semicarbazide in situ and as a protecting group for ketones.[1] This allows for selective reactions at other functional sites within a molecule.[1] Furthermore, its derivatives have shown a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[3][4]
Key Applications and Synthesis Pathways
This compound is a critical building block in the synthesis of several classes of pharmaceutical intermediates.
Synthesis of Antibacterial Agents: Nitrofurans
A prominent application of this compound is in the synthesis of nitrofuran antibiotics, such as Nitrofurantoin and Nitrofurazone.[5] In these syntheses, this compound serves as a convenient and more stable alternative to semicarbazide hydrochloride.[6] The general scheme involves the reaction of this compound with a substituted furaldehyde derivative.
Logical Relationship: this compound as a Semicarbazide Source
Caption: Utility of this compound in API Synthesis.
Synthesis of Anticonvulsant Scaffolds
Semicarbazones are a well-established class of compounds exhibiting anticonvulsant activity.[3][7][8][9] The synthesis of these compounds often involves the condensation of various aldehydes and ketones with semicarbazide, which can be sourced from this compound. The pharmacophore for anticonvulsant activity is generally recognized to include an aryl binding site, a hydrogen bonding domain, and an electron donor group, features inherent to the semicarbazone moiety.[3]
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are important heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antidiabetic, and antipyretic properties.[10][11][12][13] this compound can be formed as a byproduct during the synthesis of pyrazoles under certain conditions, specifically the alkaline hydrolysis of acetylacetone in the presence of semicarbazide.[1][10][11] This highlights the reactivity of the semicarbazide moiety and its potential for forming various heterocyclic systems.
Quantitative Data Summary
The following tables summarize key quantitative data from representative syntheses involving this compound and its derivatives.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | Semicarbazide hydrochloride, Sodium acetate, Acetone | Aqueous solution, vigorous shaking, 10 min | Not specified | 187 | [14] |
| Nitrofurazone | 5-Nitrofurfural diacetate, Semicarbazide HCl | H2O/EtOH, HCl catalyst, Reflux 30 min | 92 | 238 | [6] |
| 3,5-Dimethyl-1-carbamylpyrazole | Semicarbazide, Acetylacetone | Aqueous solution, rt, 2 h | 56 | 112 | [10][11] |
| 5-Hydroxy-3,5-dimethyl-2-pyrazoline | Semicarbazide, Acetylacetone | Aqueous solution, rt, 24 h | 70 | 130 | [10][11] |
| Aminothis compound hydrochloride | Aminoacetone hydrochloride, Semicarbazide hydrochloride | Absolute ethanol/water, rt, 2 h | 72-78 | 208-210 | [15] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from semicarbazide hydrochloride and acetone.[14]
Experimental Workflow: Synthesis of this compound
Caption: Step-by-step synthesis of this compound.
Materials:
-
Semicarbazide hydrochloride (1.0 g)
-
Crystallized sodium acetate (1.5 g)
-
Water (10 ml)
-
Acetone (1 ml)
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (water or dilute ethyl alcohol)
Procedure:
-
Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of water.
-
Add 1 ml of acetone to the solution.
-
Shake the reaction mixture vigorously.
-
Allow the mixture to stand for 10 minutes with occasional vigorous shaking, or place it in an ice bath to facilitate crystallization.
-
Filter the resulting crystals.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the product from water or dilute ethyl alcohol to obtain pure this compound.
Expected Outcome: White to off-white crystalline solid with a melting point of approximately 187°C.[14]
Synthesis of Nitrofurazone from 5-Nitro-2-furaldehyde Diacetate and Semicarbazide Hydrochloride
This protocol details an optimized synthesis of the antibacterial agent Nitrofurazone.[6]
Materials:
-
5-Nitro-2-furaldehyde diacetate
-
Semicarbazide hydrochloride
-
Hydrochloric acid (catalyst)
-
Ethanol
-
Water
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of semicarbazide hydrochloride in a mixture of water and ethanol.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Add 5-nitro-2-furaldehyde diacetate to the acidic solution of semicarbazide hydrochloride.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Collect the precipitate by filtration.
-
Wash the product with water and then with ethanol.
-
Dry the product to obtain pure Nitrofurazone.
Expected Outcome: A yellow crystalline solid with a melting point of approximately 236-240°C.[6] The yield for this optimized process can be up to 92%.[6]
Reaction Pathway: Synthesis of Nitrofurazone
Caption: Synthesis of Nitrofurazone via condensation.
Safety Precautions
Standard laboratory safety precautions should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to their use.
Characterization Methods
The identity and purity of the synthesized compounds can be confirmed using a variety of analytical techniques, including:
-
Melting Point Analysis: To assess the purity of the crystalline products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its stability and utility as a source of semicarbazide make it a key component in the production of various therapeutic agents, including antibacterials and anticonvulsants. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. apicule.com [apicule.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for Recrystallization of Acetone Semicarbazone
Abstract
This document provides a detailed protocol for the purification of acetone semicarbazone via recrystallization. This compound is an organic compound synthesized from the reaction of semicarbazide and acetone, serving as a stable derivative for the identification and purification of acetone[1]. Recrystallization is a critical technique to enhance the purity of the synthesized product, yielding a crystalline solid with a sharp melting point. This protocol is intended for researchers in synthetic chemistry, pharmacology, and materials science.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and verifying the purity of the final product.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉N₃O | [1][2] |
| Molecular Weight | 115.14 g/mol | [1] |
| Appearance | White to yellow crystalline solid or powder | [1][3] |
| Melting Point | 186-190°C | [1][4] |
| Density | ~1.214 g/cm³ | [1][2] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, methanol, and acetone[1][5]. | [1][5] |
Experimental Protocol: Recrystallization
This protocol details the procedure for purifying crude this compound using a single-solvent recrystallization method with either water or dilute ethanol. This method is effective due to the compound's increased solubility in these solvents at higher temperatures.
2.1. Materials and Equipment
-
Crude this compound
-
Deionized water or 95% Ethanol
-
Erlenmeyer flasks (2-3)
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
2.2. Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound powder into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (deionized water or dilute ethanol) to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate while stirring. Add the solvent portion-wise (in small increments) until all the this compound has just dissolved[6]. Avoid adding excess solvent to ensure maximum recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper.
-
Quickly pour the hot, saturated solution through the pre-heated funnel to remove insoluble impurities. This step prevents premature crystallization on the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals[7].
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for an additional 15-20 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining soluble impurities[7].
-
Allow the vacuum to pull air through the crystals for several minutes to help dry them.
-
Transfer the purified crystals to a watch glass and dry them completely in a low-temperature oven (e.g., 50-60°C) or in a vacuum desiccator.
-
-
Purity Assessment:
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
References
- 1. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Buy this compound (EVT-460108) | 110-20-3 [evitachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. rubingroup.org [rubingroup.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Analytical Detection of Acetone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of acetone semicarbazone using various analytical techniques. The protocols are designed to be readily implemented in a laboratory setting for research, quality control, and drug development purposes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the separation and quantification of semicarbazones. This method offers excellent specificity and sensitivity for the analysis of this compound in various matrices. The following protocol is adapted from established methods for similar semicarbazone derivatives and provides a reliable starting point for method development and validation.[1]
Experimental Protocol:
a. Instrumentation:
-
Standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the n→π* transition of the carbonyl group in this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
Run Time: Approximately 10 minutes.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
d. Signaling Pathway/Principle of Detection:
The principle of HPLC-UV detection is based on the separation of the analyte of interest, this compound, from other components in the sample matrix by passing it through a stationary phase (the C18 column) with a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. After separation, the analyte passes through a UV detector. This compound contains a chromophore (the C=N and C=O bonds) that absorbs UV light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of this compound in the sample, according to the Beer-Lambert law. This absorbance is measured and used for quantification.
Caption: HPLC-UV Experimental Workflow.
Quantitative Data (Illustrative):
The following table summarizes typical performance characteristics for the HPLC-UV analysis of semicarbazone derivatives. Actual experimental results may vary and should be determined during method validation.
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
UV-Visible Spectrophotometry
Application Note:
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solutions, provided the sample matrix is not overly complex and does not contain interfering substances that absorb at the same wavelength. This technique is based on the principle that this compound absorbs light in the UV region of the electromagnetic spectrum.
Experimental Protocol:
a. Instrumentation:
-
A standard UV-Visible spectrophotometer.
b. Method Parameters:
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound in the chosen solvent from 200 to 400 nm. The expected λmax is around 275 nm.
-
Path Length: 1 cm quartz cuvettes.
c. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to obtain an absorbance reading within the linear range of the calibration curve.
-
Blank: Use the solvent as a blank to zero the spectrophotometer.
d. Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
d. Principle of Detection:
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The semicarbazone group in this compound acts as a chromophore, absorbing UV radiation and causing the promotion of electrons from the ground state to a higher energy state (n→π* transition). The amount of light absorbed at a specific wavelength is measured to quantify the analyte.
Caption: UV-Vis Spectrophotometry Workflow.
Quantitative Data (Illustrative):
The following table provides estimated performance characteristics for the UV-Visible spectrophotometric analysis of this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 20 µg/mL (R² > 0.998) |
| Molar Absorptivity (ε) | ~10,000 L·mol⁻¹·cm⁻¹ at λmax |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, which may have limited volatility, derivatization or direct injection at high temperatures may be necessary. GC-MS provides high sensitivity and structural information through mass spectral fragmentation patterns.
Experimental Protocol:
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Port Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
c. Standard and Sample Preparation:
-
Standard Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetone) at various concentrations.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
d. Principle of Detection and Fragmentation:
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized by a high-energy electron beam. The resulting molecular ions are often unstable and fragment into smaller, characteristic charged ions. These ions are separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identifying the compound. For this compound (C₄H₉N₃O, MW: 115.14), expected fragments may include the loss of the carbamoyl group (-CONH₂) or cleavage of the N-N bond.
Caption: GC-MS Logical Workflow.
Quantitative Data (Illustrative):
The following data is estimated for the GC-MS analysis of this compound.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Electrochemical Detection
Application Note:
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be developed for the sensitive detection of this compound. These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. The semicarbazide moiety of this compound is electrochemically active. Modification of the working electrode with nanomaterials can enhance the sensitivity and selectivity of the method.
Experimental Protocol:
a. Instrumentation:
-
Potentiostat/galvanostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode (GCE), which can be modified (e.g., with carbon nanotubes or metallic nanoparticles).
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
b. Experimental Conditions:
-
Supporting Electrolyte: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
Potential Scan Range (for CV): e.g., -0.2 V to +1.2 V vs. Ag/AgCl.
-
Scan Rate (for CV): e.g., 50 mV/s.
-
DPV Parameters: To be optimized for sensitivity (e.g., pulse amplitude, pulse width).
c. Measurement Procedure:
-
Prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Record the cyclic voltammograms or differential pulse voltammograms for each standard solution.
-
An oxidation peak corresponding to the semicarbazide group should be observed.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Measure the peak current for the sample solution and determine its concentration from the calibration curve.
d. Signaling Pathway/Principle of Detection:
The detection is based on the electrochemical oxidation of the hydrazine group within the semicarbazone molecule at the surface of the working electrode. When a potential is applied, electrons are transferred from the this compound molecule to the electrode, resulting in an oxidation current. The magnitude of this current is proportional to the concentration of the analyte in the solution.
Caption: Electrochemical Detection Principle.
Quantitative Data (Illustrative):
The following data is based on the electrochemical detection of related hydrazine and semicarbazide compounds and serves as an estimate for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | ~0.05 µM |
| Limit of Quantification (LOQ) | ~0.15 µM |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 4% |
References
Troubleshooting & Optimization
How to improve the yield of acetone semicarbazone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals to improve the yield and purity of acetone semicarbazone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Solution |
| Low or No Product Formation | Incorrect pH of the reaction mixture. The reaction is most efficient in a slightly acidic medium.[1] | Ensure the pH is maintained between 4.5 and 5.5 using a buffering agent like sodium acetate.[1] |
| Inactive semicarbazide. Semicarbazide can degrade over time. | Use fresh semicarbazide hydrochloride. Semicarbazide itself is unstable and prone to oxidation in the air.[2] | |
| Insufficient reaction time or temperature. The reaction may not have gone to completion. | Reflux the reaction mixture for 1-2 hours to ensure the reaction is complete.[1] | |
| Product is Oily or Does Not Crystallize | Presence of impurities. Unreacted starting materials or byproducts can inhibit crystallization. | Purify the crude product by recrystallization.[1] |
| Insufficient cooling. The product may be soluble at room temperature. | Cool the reaction mixture in an ice bath to induce crystallization. | |
| Product has a Low Melting Point | Impure product. The presence of impurities lowers and broadens the melting point range. | Recrystallize the product from a suitable solvent such as water, ethanol, or a methanol:acetone (1:1) mixture to remove impurities.[1][3] |
| Formation of Side Products | Acetone self-condensation. This can occur under inappropriate pH conditions. | Maintain the pH in the optimal range of 4.5-5.5 to minimize side reactions.[1] |
| Hydrolysis of reactants or products. This can be an issue in alternative synthesis routes, for instance, using acetylacetone.[4][5] | Control reaction conditions such as temperature and reaction time to minimize hydrolysis.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound and why is it important?
A1: The optimal pH for the synthesis of this compound is between 4.5 and 5.5.[1] This slightly acidic condition is crucial for enhancing the reaction efficiency. The buffer, typically sodium acetate, neutralizes the HCl byproduct from semicarbazide hydrochloride, which shifts the equilibrium towards product formation.[1][3]
Q2: Why is semicarbazide hydrochloride used instead of semicarbazide?
A2: Semicarbazide hydrochloride is used because semicarbazide itself is unstable and readily oxidizes in the air.[2][6] The hydrochloride salt is more stable and can be easily converted to the free semicarbazide in situ by a weak base like sodium acetate.[2][6]
Q3: What is the role of sodium acetate in the reaction?
A3: Sodium acetate acts as a buffering agent. It deprotonates semicarbazide hydrochloride to release the free semicarbazide, which is the reactive nucleophile. It also neutralizes the hydrochloric acid generated during the reaction, maintaining the pH within the optimal range of 4.5-5.5.[1][3]
Q4: How can I purify the synthesized this compound?
A4: The most common method for purifying this compound is recrystallization.[3] Effective solvent systems for recrystallization include water, aqueous ethanol, or a mixture of methanol and acetone (1:1).[1][3][7] For more complex reaction mixtures, column chromatography may be necessary.[3]
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The expected melting point of pure this compound is around 186-187°C.[8] In Infrared (IR) spectroscopy, key peaks include N-H stretches (~3300 cm⁻¹), a C=O stretch (~1690 cm⁻¹), and a C=N stretch (~1580 cm⁻¹).[3]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Condition | Effect on Yield | Remarks |
| pH | 4.5 - 5.5 | Optimal | Enhances reaction efficiency by facilitating the formation of free semicarbazide and neutralizing HCl.[1][3] |
| < 4.5 | Decreased | Protonation of the semicarbazide amine group reduces its nucleophilicity. | |
| > 5.5 | Decreased | May promote side reactions such as acetone self-condensation.[1] | |
| Temperature | Room Temperature | Moderate | The reaction proceeds under mild conditions, which helps to minimize side reactions.[3] |
| 50-60°C | High | A specific protocol with a natural temperature increase to this range reports a 90% yield.[7] | |
| Reflux (Methanol/Ethanol) | High | Refluxing for 1-2 hours is a common procedure to drive the reaction to completion.[1][3] | |
| Reactant Ratio (Acetone:Semicarbazide) | 1:1 (Stoichiometric) | Good | A 1:1 stoichiometric ratio is typically employed.[3] |
| Slight excess of Acetone | Potentially Increased | A slight excess of acetone may enhance the yield by shifting the equilibrium.[3] | |
| Reaction Time | 1-2 hours (with reflux) | Optimal | Sufficient time for the reaction to reach completion.[1][3] |
| Shorter | Decreased | The reaction may not be complete, leading to a lower yield. | |
| Longer | No significant improvement | May increase the chance of side reactions in some cases. |
Experimental Protocols
Standard Experimental Protocol
This protocol is a standard method for the synthesis of this compound.
-
Dissolve Reactants: In a round-bottom flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of water.
-
Add Acetone: Add 1 ml of acetone to the solution.
-
Reaction: Shake the mixture vigorously for about 10 minutes. The reaction can be performed at room temperature or in an ice bath.
-
Crystallization: Allow the mixture to stand, with occasional shaking, to facilitate the crystallization of the product.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Purification: Recrystallize the crude product from water or dilute ethanol to obtain pure this compound. The expected melting point is 187°C.
High-Yield Experimental Protocol
This protocol has been reported to achieve a high yield of this compound.
-
Prepare Semicarbazide Solution: In a suitable reactor, mix hydrazine hydrate (40%) and urea in a weight ratio of 1:0.67. Heat the mixture to 97-104°C and reflux for 6-7 hours. Cool the mixture to 45°C and filter to obtain the semicarbazide solution.
-
Reaction with Acetone: Cool the filtrate to 25°C and add acetone. The weight ratio of the initial hydrazine hydrate to acetone should be 1:0.56. The temperature will naturally increase to 50-60°C. Maintain this for 1 hour.
-
Crystallization: Cool the reaction mixture to below 20°C to induce crystallization.
-
Isolation and Drying: Filter the mixture to collect the crystals and dry the filter cake to obtain this compound. This method has a reported yield of 90%.[7]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision-making diagram for troubleshooting low yield in this compound synthesis.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Technical Support Center: Purification of Crude Acetone Semicarbazone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude acetone semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? Pure this compound has a sharp melting point, typically reported in the range of 186-190°C.[1][2][3] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.[4]
Q2: What are the most common impurities in a crude sample? Common impurities include unreacted starting materials such as semicarbazide and acetone, as well as byproducts from side reactions like the self-condensation of acetone.[5][6]
Q3: Why is semicarbazide hydrochloride used in the synthesis instead of semicarbazide? Semicarbazide itself is unstable and can readily oxidize in the air.[7] The hydrochloride salt is more stable. A weak base, such as sodium acetate, is used to generate the free semicarbazide in situ for the reaction.[5][7]
Q4: Which nitrogen atom in semicarbazide acts as the nucleophile? The terminal nitrogen atom (the one not adjacent to the carbonyl group) is the nucleophile.[8][9] The lone pair of electrons on the nitrogen atoms attached to the carbonyl group are delocalized through resonance, making them less available for nucleophilic attack.[8][9]
Q5: What analytical techniques are used to confirm the purity and identity of this compound? The purity and structure can be confirmed using several methods:
-
Melting Point Analysis: A sharp melting point in the expected range indicates high purity.[4]
-
Infrared (IR) Spectroscopy: Look for key peaks around 3300 cm⁻¹ (N-H stretches), 1690 cm⁻¹ (C=O stretch), and 1580 cm⁻¹ (C=N stretch).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the specific molecular structure.[10]
-
Thin-Layer Chromatography (TLC): A pure product should ideally show a single spot.[4]
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Solution |
| Product is soluble in cold solvent. | Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to minimize the amount of product that remains dissolved.[4] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more product dissolved upon cooling.[4] |
| Premature crystallization. | Ensure all equipment (flask, funnel) is pre-heated to prevent the product from crystallizing out of solution before the filtration of insoluble impurities. |
| Product loss during transfers. | Rinse glassware with small amounts of the cold recrystallization solvent to recover any adhering crystals. |
Issue 2: Product Fails to Crystallize
Problem: No crystals form from the solution upon cooling.
| Possible Cause | Solution |
| Solution is not supersaturated (too much solvent). | Re-heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[4] |
| Rapid cooling. | Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal nucleation.[4][11] |
| Impurities inhibiting crystallization. | Try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[4] Alternatively, add a "seed crystal" of pure this compound to the solution.[4] |
| Oiling out. | The product may have separated as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are present. Try re-heating the solution and adding slightly more solvent before cooling slowly. |
Issue 3: Impure Product (Low Melting Point or Broad Range)
Problem: The purified product has a melting point below the expected 186°C or melts over a wide range.
| Possible Cause | Solution |
| Incomplete removal of impurities. | The chosen recrystallization solvent may not be optimal. Perform a second recrystallization, potentially using a different solvent system. Common solvents include water, dilute ethanol, or methanol/acetone mixtures.[5][12] |
| Solvent trapped in crystals. | Ensure the crystals are completely dry. After vacuum filtration, allow air to be pulled through the crystals for several minutes.[4] For final drying, air-dry the crystals on a watch glass or place them in a desiccator.[4] |
| Incomplete reaction. | Unreacted semicarbazide hydrochloride may still be present. This can often be removed by washing the crude product with cold water before recrystallization, as the salt is more soluble in water than the semicarbazone product.[12] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉N₃O | [1][13] |
| Molecular Weight | 115.13 g/mol | [2][10] |
| Appearance | White to yellow crystalline solid/powder | [1][2] |
| Melting Point | 186 - 190 °C | [1][2][3][13] |
| Density | ~1.2 g/cm³ | [1][2] |
| Solubility | Soluble in hot water, alcohol, and ether; slightly soluble in cold water. | [2] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a standard laboratory procedure for the synthesis and subsequent purification by recrystallization.
Materials:
-
Semicarbazide hydrochloride
-
Crystallized sodium acetate
-
Acetone
-
Deionized water
-
Ethanol
-
Erlenmeyer flask
-
Stir bar or glass rod
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Prepare Reactant Solution: In an Erlenmeyer flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.[12] The sodium acetate acts as a buffer to neutralize the HCl released from the semicarbazide hydrochloride.[5]
-
Initiate Reaction: Add 1 mL of acetone to the solution.[12]
-
Reaction and Precipitation: Vigorously shake or stir the mixture. The this compound product will begin to precipitate as a white crystalline solid.[5][12] Allow the mixture to stand for 10-15 minutes, with occasional shaking, to ensure the reaction goes to completion. Placing the flask in an ice bath can enhance precipitation.[12]
-
Isolate Crude Product: Collect the crude crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash Crude Product: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[12]
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or a dilute ethanol-water mixture) and heat the mixture gently until the solid just dissolves.[12]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[4]
-
-
Isolate Pure Product: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a very small amount of ice-cold solvent. Allow air to pass through the filter cake for several minutes to help dry the crystals. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.[4]
-
Characterization: Determine the melting point and yield of the purified product.
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | High-Purity Reagent Supplier [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. Solved The formation of a semicarbazone from a semicarbazide | Chegg.com [chegg.com]
- 10. This compound | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rubingroup.org [rubingroup.org]
- 12. prepchem.com [prepchem.com]
- 13. This compound Cas No.110-20-3 - Boiling Point: 215.41 C at Best Price in Pune | Avd Pharmaceuticals Private Limited [tradeindia.com]
Technical Support Center: Acetone Semicarbazone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acetone semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as semicarbazide and acetone.[1] Side products from the self-condensation of acetone can also occur if the reaction pH is not properly controlled. In alternative synthesis routes using acetylacetone, pyrazole derivatives can form as byproducts.[1][2][3]
Q2: What is the optimal pH for the synthesis of this compound, and why is it important?
A2: The optimal pH for the reaction is weakly acidic, typically between 4.5 and 5.5.[1] This pH is crucial for several reasons. It is low enough to facilitate the protonation of the acetone carbonyl group, making it more susceptible to nucleophilic attack by semicarbazide. However, it is not so acidic as to protonate the amine groups of semicarbazide, which would render them non-nucleophilic. Maintaining the pH in this range also minimizes the self-condensation of acetone, which is catalyzed by both strong acids and bases.[1]
Q3: Why is semicarbazide hydrochloride used in the synthesis instead of free semicarbazide?
A3: Semicarbazide is an unstable compound that can readily oxidize in the air.[4] Semicarbazide hydrochloride is a more stable salt form. In the reaction mixture, a buffer like sodium acetate is used to neutralize the hydrochloric acid and generate the free semicarbazide in situ for the reaction with acetone.[1][4]
Q4: What are the recommended solvents for the reaction and for recrystallization?
A4: The synthesis is typically carried out in an aqueous solution or a mixture of water and a water-miscible organic solvent like ethanol or methanol.[1][5] For purification, recrystallization can be performed from water, dilute ethyl alcohol, a methanol-acetone mixture (1:1), or ether-cyclohexane mixtures to obtain high-purity crystals.[1][5][6][7]
Q5: What is the expected yield and melting point of pure this compound?
A5: The expected yield for the standard synthesis is typically in the range of 70-85%.[1] The reported melting point of pure this compound is around 186-187°C.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred vigorously for the recommended time (e.g., 10 minutes with shaking or longer for reflux).[5] |
| Incorrect pH. | Verify the pH of the reaction mixture is within the optimal range of 4.5-5.5 using a pH meter or pH paper. Adjust with a suitable buffer if necessary.[1] | |
| Loss of product during workup. | Ensure the product is fully precipitated by cooling the reaction mixture in an ice bath. Wash the collected crystals with a minimal amount of cold water to avoid dissolving the product.[5] | |
| Product is Oily or Fails to Crystallize | Presence of unreacted acetone or other impurities. | Ensure the molar ratio of reactants is correct. After filtration, wash the crude product with a small amount of a solvent in which the product is sparingly soluble but the impurities are soluble. |
| Incorrect solvent for recrystallization. | Experiment with different recrystallization solvents. Good options include water, aqueous ethanol, or methanol-acetone mixtures.[1][6][7] | |
| Melting Point is Low and/or Broad | Presence of impurities. | Recrystallize the product again. Ensure the crystals are completely dry before measuring the melting point.[1] |
| Unreacted starting materials. | The most likely impurities are unreacted semicarbazide or acetone. Recrystallization is effective at removing these.[1] | |
| Yellowish Product | Presence of colored impurities. | While this compound is typically a white to off-white crystalline solid, a yellowish tint may indicate impurities.[8][9] Recrystallization, possibly with the addition of a small amount of activated charcoal, can help decolorize the product. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [1] |
| Purity (Post-Recrystallization) | ≥98% | [1] |
| Melting Point | 186-187°C | [8] |
| Molecular Weight | 115.13 g/mol | [7] |
| Density | 1.214 g/cm³ | [8] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from semicarbazide hydrochloride and acetone.
Materials:
-
Semicarbazide hydrochloride
-
Crystallized sodium acetate
-
Acetone
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ice bath
-
Beakers or Erlenmeyer flasks
-
Stirring rod or magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare the Semicarbazide Solution: In a flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of water.[5] Stir until all solids have dissolved.
-
Reaction with Acetone: To the semicarbazide solution, add 1 ml of acetone.[5]
-
Reaction and Precipitation: Vigorously shake or stir the reaction mixture. The product will begin to precipitate as white crystals. Allow the mixture to stand for about 10 minutes with occasional vigorous shaking. For enhanced precipitation, place the flask in an ice bath.[5]
-
Isolation of the Product: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold water to remove any soluble impurities.[5]
-
Purification (Recrystallization):
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of hot water or dilute ethanol to dissolve the crystals completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
-
Characterization: Determine the melting point of the dried crystals. A sharp melting point around 186-187°C indicates a pure product.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 110-20-3 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. guidechem.com [guidechem.com]
Technical Support Center: Acetone Semicarbazone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of acetone semicarbazone.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Q1: My yield of this compound is lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reaction conditions and reagent stability.
-
Improper pH: The reaction is highly pH-dependent. The optimal pH range is weakly acidic, between 4.5 and 5.5.[1]
-
Troubleshooting: Use a buffering agent like sodium acetate. This neutralizes the HCl generated from semicarbazide hydrochloride, releasing the free semicarbazide needed for the reaction and maintaining the appropriate pH.[1][2] If the medium is too acidic, the amine group of semicarbazide will be protonated, reducing its nucleophilicity. If it's too basic, it can promote side reactions like acetone self-condensation.[1]
-
-
Unstable Semicarbazide: Free semicarbazide is unstable and can oxidize in the air.[2]
-
Troubleshooting: Always use semicarbazide hydrochloride, which is a stable salt. The active semicarbazide is generated in situ by the buffer.[2]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Troubleshooting: While a 1:1 stoichiometric ratio of acetone to semicarbazide hydrochloride is standard, using a slight excess of acetone can help drive the reaction to completion and improve the yield.[1]
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting: The reaction is typically conducted at room temperature or with gentle warming (e.g., reflux in methanol/ethanol for 1-2 hours) to ensure completion.[1]
-
Q2: My final product is impure. What are the likely side products and how can I remove them?
A: Impurities often consist of unreacted starting materials or byproducts from side reactions.
-
Common Impurities:
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing unreacted starting materials.[1] Suitable solvent systems include methanol/acetone (1:1) or ether-cyclohexane mixtures.[1]
-
Filtration and Washing: After the reaction, the precipitated product should be isolated by vacuum filtration and washed with a cold solvent to remove soluble impurities.
-
Q3: I observed the formation of this compound as a side product in a different reaction. How is this possible?
A: this compound can form as a byproduct in reactions where acetone is generated in situ in the presence of semicarbazide. A notable example is the synthesis of pyrazole derivatives from acetylacetone and semicarbazide under alkaline conditions (pH > 8).[1][3] In this case, the harsher alkaline conditions can cause the hydrolysis of acetylacetone into acetone, which then reacts with the excess semicarbazide present in the mixture.[3]
Q4: Which of the two -NH₂ groups on semicarbazide is the nucleophile in this reaction?
A: The terminal -NH₂ group (hydrazine moiety) is the reactive nucleophile. The other -NH₂ group, which is adjacent to the carbonyl group, is not reactive due to the electron-withdrawing effect of the carbonyl oxygen, which delocalizes the lone pair of electrons through resonance.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes | Citation |
| Optimal pH | 4.5 – 5.5 | Maintained using a buffer like sodium acetate. | [1] |
| Melting Point | 179 – 189 °C | The literature value varies slightly depending on purity. | [1][4][5] |
| Stoichiometry | 1:1 (Acetone:Semicarbazide HCl) | A slight excess of acetone may improve yield. | [1] |
| Typical Yield | > 90% | Under optimized conditions. | [6] |
| Molecular Formula | C₄H₉N₃O | [4] | |
| Molecular Weight | 115.14 g/mol | [4] |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound from acetone and semicarbazide hydrochloride.
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate (anhydrous or trihydrate)
-
Acetone
-
Ethanol or Methanol
-
Deionized water
-
Beakers, Erlenmeyer flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filter paper.
Procedure:
-
Prepare Semicarbazide Solution: In an Erlenmeyer flask, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. This generates the free semicarbazide.
-
Add Acetone: To the semicarbazide solution, add a solution of acetone (a 1:1 molar ratio with the semicarbazide hydrochloride) dissolved in a small amount of ethanol or methanol.[1]
-
Reaction: Stir the mixture. A white crystalline precipitate of this compound should begin to form. The reaction can be allowed to proceed at room temperature or gently refluxed for 1-2 hours to ensure completion.[1]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold water to remove any remaining unreacted starting materials and salts.
-
Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., methanol:acetone 1:1).[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product should be a white, crystalline solid.
Visualized Pathways and Workflows
Diagram 1: Main Reaction Pathway
Caption: Mechanism for the formation of this compound.
Diagram 2: Side Reaction Example
Caption: Formation of this compound as a side product.
Diagram 3: Experimental Workflow
Caption: General workflow for synthesis and purification.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Optimizing reaction conditions for semicarbazone formation.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis of semicarbazones from aldehydes and ketones.
Troubleshooting Guide
Question: Why is my semicarbazone yield unexpectedly low?
Answer:
Low yields in semicarbazone synthesis can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. The initial condensation step is favored by slightly acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions will protonate the semicarbazide, rendering it non-nucleophilic. The ideal pH is typically in the range of 6.1-6.2.[1][2]
-
Steric Hindrance: Bulky substituents on the aldehyde or ketone can sterically hinder the approach of the semicarbazide nucleophile, slowing down the reaction rate and reducing the yield.
-
Solution: Increase the reaction time and/or temperature to overcome the higher activation energy. Consider using a more potent catalyst.
-
-
Poor Reactant Quality: Impurities in the starting aldehyde/ketone or semicarbazide hydrochloride can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your reactants. Recrystallize or distill the carbonyl compound if necessary. Use high-purity semicarbazide hydrochloride.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
-
-
Product Solubility: The semicarbazone product might have some solubility in the reaction solvent, leading to losses during workup and filtration.
-
Solution: Cool the reaction mixture in an ice bath to maximize precipitation before filtration. Minimize the volume of cold solvent used for washing the crystals.
-
Question: My reaction has stalled, and I'm not seeing any product formation. What should I do?
Answer:
A stalled reaction is often due to issues with catalysis or reactant reactivity.
-
Check the pH: As mentioned, an incorrect pH is a common reason for reaction failure. Verify the pH of your reaction mixture.
-
Catalyst Issues: The reaction is often catalyzed by a small amount of acid.[4][5] If you are using semicarbazide hydrochloride, the reaction is autocatalytic to some extent, but additional acid might be needed.
-
Solution: Add a catalytic amount of a weak acid like acetic acid.[6]
-
-
Unreactive Carbonyl Compound: Diaryl ketones, for instance, are less reactive due to the electron-donating nature of the two aromatic rings, which reduces the electrophilicity of the carbonyl carbon.[5]
-
Solution: For such unreactive substrates, more forcing conditions may be necessary. This can include higher temperatures, longer reaction times, or the use of microwave irradiation.[5] The addition of a molecular sieve can also help by removing water and shifting the equilibrium towards the product.[5]
-
Question: The isolated product is an oil or a gum, not the expected crystalline solid. How can I purify it?
Answer:
Oily products can be due to impurities or the inherent nature of the compound.
-
Purification Strategy:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent or solvent mixture. Ethanol is often a good starting point for semicarbazones.[7]
-
Column Chromatography: If crystallization is unsuccessful, purification by column chromatography on silica gel may be necessary.
-
Many semicarbazones are crystalline solids and are used for the identification of parent aldehydes or ketones through melting point analysis.[8]
Frequently Asked Questions (FAQs)
What is the general mechanism for semicarbazone formation?
Semicarbazone formation is a condensation reaction between an aldehyde or ketone and semicarbazide.[8] The mechanism is analogous to that of imine formation and involves two main stages:
-
Nucleophilic Addition: The terminal -NH2 group of semicarbazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated to form the C=N double bond of the semicarbazone.[9]
What is the optimal pH for semicarbazone formation and why is it important?
The optimal pH for semicarbazone formation is slightly acidic, typically around 6.1-6.2.[1][2] This is a critical parameter because:
-
At low pH (highly acidic): The semicarbazide, being a base, gets protonated. The resulting cation is no longer a nucleophile, and the reaction will not proceed.
-
At neutral or high pH (alkaline): The carbonyl group is not sufficiently activated by protonation, which slows down the initial nucleophilic attack. The dehydration step is also acid-catalyzed, so it will be slow at higher pH.
Are there alternative, "greener" methods for semicarbazone synthesis?
Yes, several methods have been developed to be more environmentally friendly. Solvent-free conditions, often involving grinding the reactants together in a mortar and pestle or using ball-milling, have proven effective and can lead to quantitative yields without the need for extensive purification.[4][10] Catalysts like basic alumina or silica gel can also be used in these solvent-free reactions.[4][11] These methods often result in clean reactions with simple work-up procedures.[4]
How can I regenerate the original carbonyl compound from the semicarbazone?
Semicarbazones can be hydrolyzed back to the parent aldehyde or ketone, which is useful if the semicarbazone was formed for purification or protection purposes.[12] This is typically achieved by heating the semicarbazone with a dilute mineral acid, such as dilute sulfuric acid.[13] The reaction is essentially the reverse of the formation reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for Semicarbazone Synthesis
| Parameter | Aldehydes | Ketones | Diaryl Ketones (less reactive) | Reference |
| Temperature | Room Temperature to 60°C | 65-90°C | Reflux, Microwave | [4][6][7] |
| Reaction Time | 10 min - 3 hours | 30 min - 48 hours | 24 - 48 hours | [1][4][5] |
| pH | ~6.2 | ~6.2 | ~6.2 (with acid catalyst) | [1] |
| Catalyst | Weak acid (e.g., acetic acid) or none needed | Weak acid, Basic Alumina | Acetic Acid, Microwave | [4][5][6] |
| Solvent | Ethanol/Water, Acetonitrile, or Solvent-free | Ethanol/Water, or Solvent-free | Ethanol, DMSO | [1][6][7] |
Experimental Protocols
Protocol 1: General Synthesis of a Semicarbazone from an Aldehyde or Ketone
This protocol is a general method for the synthesis of semicarbazones in a buffered aqueous ethanol solution.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Semicarbazide hydrochloride (1.1 mmol, ~123 mg)
-
Dibasic potassium phosphate (K2HPO4) (2.0 g)
-
95% Ethanol
-
Water
-
50 mL Erlenmeyer flask
-
Stir bar and stir plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of semicarbazide hydrochloride and 2.0 g of dibasic potassium phosphate in 25 mL of water to create the buffered semicarbazide solution.[3]
-
In a separate test tube, dissolve 1.0 mmol of the carbonyl compound in 5 mL of 95% ethanol.[3]
-
Add the ethanolic solution of the carbonyl compound to the aqueous semicarbazide solution while stirring.[1][3]
-
Allow the mixture to stir at room temperature. The reaction time can vary from 10 minutes to several hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, cool the mixture in an ice-water bath for 10-15 minutes to maximize the precipitation of the semicarbazone product.[3]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol.
-
Allow the product to air dry completely. Determine the yield and characterize the product by melting point and spectroscopic methods (IR, NMR).
Protocol 2: Solvent-Free Synthesis of a Semicarbazone
This protocol describes a greener, solvent-free method for synthesizing semicarbazones.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Semicarbazide hydrochloride (1.0 mmol, ~112 mg)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Place 1.0 mmol of the aldehyde or ketone and 1.0 mmol of semicarbazide hydrochloride into a clean, dry mortar.[10]
-
Grind the two solids together vigorously with the pestle for 10-45 minutes at room temperature.[4][10] The progress of the reaction can be monitored by TLC.
-
For less reactive ketones, gentle heating (65-90°C) might be required during the grinding/milling process.[4]
-
Once the reaction is complete, the solid product is typically pure enough for many applications.
-
For further purification, the solid can be washed with a small amount of water to remove any unreacted semicarbazide hydrochloride and then recrystallized from a suitable solvent like ethanol if necessary.[10]
Visualizations
Caption: General experimental workflow for semicarbazone synthesis.
Caption: Troubleshooting guide for low semicarbazone reaction yields.
References
- 1. odinity.com [odinity.com]
- 2. Solved In order for the synthesis of semicarbazone | Chegg.com [chegg.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105017197A - Semicarbazone compound preparation method and application in biomedicine - Google Patents [patents.google.com]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. Semicarbazone - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ncert.nic.in [ncert.nic.in]
- 13. CCX.—The purification of some sensitive ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Why is only one nitrogen in semicarbazide nucleophilic?
Troubleshooting Guides & FAQs
Topic: Nucleophilicity of Semicarbazide
Question: Why is only one nitrogen atom in semicarbazide considered nucleophilic in reactions such as semicarbazone formation?
Answer:
In semicarbazide (NH₂-NH-C(=O)-NH₂), there are three nitrogen atoms, two of which are part of amino groups (-NH₂). However, only the terminal nitrogen atom, which is not directly attached to the carbonyl group, acts as a strong nucleophile.[1][2][3] This selective reactivity is primarily attributed to the electronic effects of resonance within the molecule.
The Role of Resonance
The key factor diminishing the nucleophilicity of the nitrogen atom adjacent to the carbonyl group is the delocalization of its lone pair of electrons through resonance.[4][5][6] This lone pair is involved in resonance with the electron-withdrawing carbonyl group, which decreases the electron density on that nitrogen atom.[4][6] Consequently, these electrons are less available to be donated to an electrophile, rendering this nitrogen non-nucleophilic.[4][5]
In contrast, the lone pair of electrons on the terminal nitrogen atom is not involved in this resonance.[3][6] As a result, its electron density remains localized, making it readily available for nucleophilic attack on an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone.[2][7]
Caption: Resonance delocalization in semicarbazide.
Inductive Effect
The electron-withdrawing nature of the carbonyl group also contributes to the reduced nucleophilicity of the adjacent nitrogen atom through an inductive effect.[2] The electronegative oxygen atom pulls electron density away from the neighboring atoms, further decreasing the availability of the lone pair on the adjacent nitrogen.
Summary of Factors Affecting Nucleophilicity in Semicarbazide
| Nitrogen Atom | Resonance Effect | Inductive Effect | Nucleophilicity |
| Terminal -NH₂ | Not involved in resonance | Minimal | Nucleophilic |
| Internal -NH- | Lone pair not available for donation | Electron-withdrawing effect from C=O | Non-nucleophilic |
| -NH₂ adjacent to C=O | Lone pair delocalized by resonance | Strong electron-withdrawing effect from C=O | Non-nucleophilic |
Experimental Protocol: Semicarbazone Formation
A standard procedure to demonstrate the selective nucleophilicity of semicarbazide is the formation of a semicarbazone by reaction with an aldehyde or ketone.
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water. The sodium acetate acts as a buffer to neutralize the HCl.
-
Dissolve the aldehyde or ketone in ethanol.
-
Mix the two solutions and warm gently if necessary.
-
The formation of a precipitate indicates the formation of the semicarbazone.
-
The product can be isolated by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
The product formed is R₂C=N-NH-CONH₂, confirming that the terminal -NH₂ group is the nucleophile that attacks the carbonyl carbon.[1][3]
Caption: Reaction pathway for semicarbazone formation.
References
- 1. When semicarbazide reacts with a ketone (or aldehyde) to form semicar - askIITians [askiitians.com]
- 2. Q11.There are two - \mathrm { NH } _ { 2 } group in semicarbazide. Howeve.. [askfilo.com]
- 3. There are two-NH2 group in semicarbazide. However only one is involved in formation of semicarbazones. Why? [doubtnut.com]
- 4. brainly.in [brainly.in]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. ncert.nic.in [ncert.nic.in]
Validation & Comparative
A Comparative Analysis of the Reactivity of Acetone Semicarbazone and Benzaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of acetone semicarbazone and benzaldehyde semicarbazone, two common derivatives of carbonyl compounds. The information presented herein, supported by experimental data and protocols, is intended to assist researchers in understanding the chemical behavior of these compounds, which is crucial for their application in various fields, including medicinal chemistry and materials science.
Introduction
Semicarbazones are a class of compounds formed by the condensation reaction between an aldehyde or a ketone and semicarbazide. They are of significant interest due to their diverse biological activities and their use as stable derivatives for the characterization of carbonyl compounds. The reactivity of a semicarbazone is influenced by the nature of the parent carbonyl compound. This guide focuses on a comparative analysis of this compound, derived from a simple aliphatic ketone, and benzaldehyde semicarbazone, derived from an aromatic aldehyde. The key differences in their reactivity stem from electronic and steric effects imparted by the isopropylidene and benzylidene moieties, respectively.
Factors Influencing Reactivity
The reactivity of semicarbazones is primarily governed by two key factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the carbonyl carbon influences the electrophilicity of the carbon and the stability of the resulting semicarbazone.
-
Steric Hindrance: The size of the groups attached to the carbonyl carbon can hinder the approach of the nucleophilic semicarbazide, thereby affecting the rate of formation of the semicarbazone.
In the case of acetone, the two methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. For benzaldehyde, the phenyl group can exhibit both inductive and resonance effects. The phenyl group is generally considered electron-withdrawing due to the higher electronegativity of sp2 hybridized carbons, which can increase the electrophilicity of the carbonyl carbon[1][2]. However, resonance effects can delocalize the positive charge on the carbonyl carbon, potentially reducing its reactivity compared to other aldehydes[3].
Sterically, the two methyl groups of acetone present more hindrance than the single hydrogen atom of benzaldehyde, which can lead to a slower reaction rate for this compound formation[3].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and benzaldehyde semicarbazone. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Physicochemical Properties
| Property | This compound | Benzaldehyde Semicarbazone | Reference(s) |
| Molecular Formula | C₄H₉N₃O | C₈H₉N₃O | |
| Molecular Weight | 115.13 g/mol | 163.18 g/mol | |
| Melting Point | 187 °C | 214 °C | [1][4] |
| pKa | ~4.2 | ~3.5 | [5] |
Table 2: Reactivity Data
| Parameter | This compound | Benzaldehyde Semicarbazone | Reference(s) |
| Formation Rate | Generally slower due to steric hindrance and electron-donating effects of methyl groups. | Generally faster than this compound due to the less hindered carbonyl group. The phenyl group's electronic effect is complex, but the overall rate is typically higher. | [3] |
| Hydrolysis | Extensively hydrolyzed in aqueous solution. | Hydrolysis is a known reaction, often used to regenerate the parent aldehyde. | [6][7] |
| Yield in Synthesis | Yields can be affected by steric hindrance. | Yields are generally good under standard conditions. | [1][5] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via a condensation reaction.
Materials:
-
Semicarbazide hydrochloride
-
Crystallized sodium acetate
-
Acetone
-
Water
-
Ethanol (for recrystallization)
Procedure: [4]
-
Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of water.
-
Add 1 ml of acetone to the solution and shake the mixture vigorously.
-
Allow the mixture to stand for 10 minutes with occasional vigorous shaking. Alternatively, place the mixture in an ice bath to facilitate crystallization.
-
Filter the resulting crystals using suction filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from water or dilute ethyl alcohol to obtain pure this compound.
-
Dry the purified crystals and determine the melting point (literature value: 187 °C).
Synthesis of Benzaldehyde Semicarbazone
Objective: To synthesize benzaldehyde semicarbazone through a condensation reaction.
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Benzaldehyde
-
Water
-
Ethanol (for recrystallization)
Procedure: [1]
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add benzaldehyde to the solution. The reaction proceeds via nucleophilic addition of the semicarbazide to the carbonyl group of benzaldehyde, followed by the elimination of a water molecule.
-
The formation of acetic acid during the reaction acts as a weak acid catalyst.
-
Isolate the crude benzaldehyde semicarbazone by filtration.
-
Wash the crude product with cold water and dry it.
-
Recrystallize the product from ethanol to obtain purified benzaldehyde semicarbazone.
-
Determine the melting point of the recrystallized product (literature value: 214 °C).
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: General mechanism for semicarbazone formation.
Caption: Experimental workflow for semicarbazone synthesis.
Discussion and Conclusion
The reactivity of this compound and benzaldehyde semicarbazone is a result of a balance between electronic and steric factors.
This compound: The presence of two electron-donating methyl groups slightly deactivates the carbonyl carbon towards nucleophilic attack. More significantly, the steric bulk of these two groups hinders the approach of semicarbazide, generally leading to a slower rate of formation compared to aldehydes. The hydrolysis of this compound in aqueous solutions is a notable characteristic, indicating a reversible formation reaction under certain conditions[6].
Benzaldehyde Semicarbazone: The phenyl group's electron-withdrawing inductive effect tends to increase the electrophilicity of the carbonyl carbon. While resonance can delocalize the positive charge, the overall effect often leads to a higher reactivity for benzaldehyde compared to acetone in nucleophilic addition reactions. The single hydrogen atom attached to the carbonyl carbon presents minimal steric hindrance, facilitating the attack of semicarbazide. Consequently, the formation of benzaldehyde semicarbazone is generally faster and can result in higher yields under similar conditions[5]. The lower pKa of benzaldehyde semicarbazone compared to this compound suggests it is a stronger acid, a property attributed to the electron-withdrawing nature of the phenyl group[5].
References
- 1. scribd.com [scribd.com]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. The most reactive of the following is A Acetone B Benzophenone class 11 chemistry JEE_Main [vedantu.com]
- 4. prepchem.com [prepchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Infrared Spectrum of Acetone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the infrared (IR) spectrum of acetone semicarbazone, a derivative of acetone and semicarbazide. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations. This document compares its spectrum with those of its precursors, acetone and semicarbazide, offering a clear rationale for the observed absorption bands supported by experimental data.
Comparative Analysis of IR Spectra
The formation of this compound from acetone and semicarbazide results in a unique IR spectrum that incorporates features from both reactants while exhibiting characteristic peaks for the newly formed imine (C=N) bond. The key differences are the disappearance of the acetone's ketonic carbonyl (C=O) peak and the appearance of the C=N stretching vibration, alongside the characteristic amide and amine absorptions from the semicarbazide moiety.
Data Presentation: Characteristic IR Absorption Frequencies
The following table summarizes the key experimental IR absorption frequencies for this compound and its precursors. This quantitative data facilitates a direct comparison of their spectral features.
| Functional Group | Vibrational Mode | Acetone (cm⁻¹) | Semicarbazide (cm⁻¹) | This compound (cm⁻¹) |
| Amine (N-H) | Stretching (asymmetric & symmetric) | - | ~3440, ~3350 | ~3470, ~3300 |
| Amide (N-H) | Stretching | - | ~3180 | ~3190 |
| Alkyl (C-H) | Stretching | 2950 - 3000 | - | 2920 - 2980 |
| Ketone (C=O) | Stretching | 1715 (strong) | - | - |
| Amide I (C=O) | Stretching | - | ~1680 | ~1690 (strong) |
| Imine (C=N) | Stretching | - | - | ~1580 (medium) |
| Amide II (N-H) | Bending | - | ~1580 | ~1630 |
| Alkyl (C-H) | Bending | 1430, 1365 | - | 1440, 1370 |
| C-N | Stretching | - | ~1130 | ~1150 |
Note: The IR peak positions for semicarbazide are approximate values for the free base, inferred from related structures and the spectrum of its hydrochloride salt. The values for this compound are based on typical experimental data.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a clean, high-resolution IR spectrum of a solid organic compound.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).
-
The solid sample (this compound).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes (e.g., Kimwipes).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
With the empty, clean ATR accessory in place, run a background scan. This will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample over the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The spectrometer will irradiate the sample with infrared light and record the resulting interferogram.
-
The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with known literature values to confirm the identity and purity of the compound.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.
-
Mandatory Visualization: Functional Group-Wavenumber Correlation
The following diagram illustrates the logical relationship between the key functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Correlation of functional groups in this compound with their IR absorption bands.
Melting Point as a Purity Indicator for Acetone Semicarbazone: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. One of the most fundamental and accessible techniques for assessing the purity of a crystalline solid like acetone semicarbazone is the determination of its melting point. This guide provides a comprehensive comparison of the melting point of pure this compound with impure samples, supported by experimental protocols and illustrative data.
The Principle of Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. For a pure substance, the melting point is typically sharp, occurring over a narrow temperature range (often 0.5-1.0°C).[1] However, the presence of impurities disrupts the uniform crystalline lattice structure.[2] This disruption weakens the intermolecular forces holding the crystal together, resulting in two primary effects: a depression of the melting point and a broadening of the melting point range.[1][2][3][4][5] Consequently, less energy is required to transition the substance from a solid to a liquid state.[2]
In essence, the impurity acts as a solute in the molten solid, leading to a phenomenon known as freezing point depression, which is a colligative property—it depends on the concentration of the solute (impurity), not its specific identity.[4][6] Therefore, a lower and broader melting point range for this compound is a strong indication of the presence of impurities.
Comparative Data: Purity vs. Melting Point of this compound
| Purity Level | Description | Expected Melting Point Range (°C) | Range Width (°C) |
| >99.5% | Highly Pure | 187-188 | ~1 |
| 98-99% | Pure | 185-187 | ~2 |
| 95-98% | Slightly Impure | 182-186 | ~4 |
| <95% | Impure | <182 (with significant broadening) | >4 |
Note: This table is illustrative. The actual melting point depression and range broadening can vary depending on the nature of the impurities.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound from semicarbazide hydrochloride and acetone.[7][8]
Materials:
-
Semicarbazide hydrochloride
-
Crystallized sodium acetate
-
Acetone
-
Distilled water
-
Ethanol (for recrystallization)
-
Beakers
-
Erlenmeyer flask
-
Stirring rod
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 50 mL beaker, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of distilled water.
-
In a separate small container, measure out 1 mL of acetone.
-
Add the 1 mL of acetone to the aqueous solution of semicarbazide hydrochloride and sodium acetate.
-
Shake the mixture vigorously for a few minutes.
-
Allow the mixture to stand for approximately 10 minutes, with occasional vigorous shaking. An ice bath can be used to facilitate precipitation.
-
Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Proceed to the recrystallization step to purify the crude product.
Purification by Recrystallization
Recrystallization is a technique used to purify the synthesized this compound by leveraging differences in solubility at different temperatures.[9][10][11]
Materials:
-
Crude this compound
-
Ethanol-water mixture (e.g., 50:50) or dilute ethanol[7]
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, filter paper)
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of the ethanol-water solvent mixture to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, aiming for the minimum amount required for dissolution at the boiling point.
-
If any insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the melting point.
Melting Point Determination
This protocol outlines the standard procedure for determining the melting point range of the purified this compound.[12][13][14]
Materials:
-
Dry, purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, if crystals are large)
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm.[12]
-
Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15°C per minute initially.
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and observing the sample. Record the temperature at which the last crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
Visualizations
Caption: Relationship between purity and melting point.
Caption: Experimental workflow for purity analysis.
References
- 1. mt.com [mt.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ibchem.com [ibchem.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. scribd.com [scribd.com]
- 9. This compound | High-Purity Reagent Supplier [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. westlab.com [westlab.com]
- 14. lambdaphoto.co.uk [lambdaphoto.co.uk]
A Comparative Analysis of Experimental vs. Theoretical Yield of Acetone Semicarbazone
This guide provides a detailed comparison between the theoretical and typical experimental yields for the synthesis of acetone semicarbazone. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction for various applications, including as an intermediate in the synthesis of pharmaceuticals.[1][2] The guide outlines the standard experimental protocol, presents a quantitative comparison of yields, and discusses factors that influence the experimental outcome.
Understanding the Synthesis
The synthesis of this compound is a classic example of a condensation reaction between a ketone (acetone) and a semicarbazide.[3] The reaction forms a semicarbazone, a type of imine derivative, through a mechanism of nucleophilic addition followed by the elimination of a water molecule.[4][5] Due to the instability of free semicarbazide, the more stable semicarbazide hydrochloride is typically used in conjunction with a weak base, such as sodium acetate, to generate the reactive semicarbazide in situ.[4][6]
The balanced chemical equation for the overall reaction is:
CH₃COCH₃ + H₂NNHCONH₂·HCl + CH₃COONa → (CH₃)₂C=NNHCONH₂ + CH₃COOH + NaCl + H₂O
For the purpose of yield calculation, the key stoichiometric relationship is 1:1 between acetone and semicarbazide hydrochloride.[5]
Experimental Protocol: Synthesis of this compound
The following protocol is a standard method for the laboratory synthesis of this compound.[6]
Materials:
-
Semicarbazide hydrochloride
-
Crystallized sodium acetate
-
Acetone
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of deionized water in a flask.
-
Add 1.0 ml of acetone to the solution.
-
Stopper the flask and shake it vigorously for several minutes.
-
Allow the mixture to stand for approximately 10-15 minutes, with occasional shaking. The formation of a white crystalline precipitate should be observed. For improved crystallization, the flask can be placed in an ice bath.
-
Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove soluble impurities.
-
Purify the crude product by recrystallizing from hot water or a dilute ethanol solution.[1]
-
Dry the purified crystals thoroughly and record the final mass.
Data Presentation: Yield Comparison
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The experimental yield is the actual amount of product isolated and purified in the laboratory.
To calculate the theoretical yield for the protocol above, we must first identify the limiting reactant.
-
Molar mass of Semicarbazide Hydrochloride (CH₆ClN₃O): 111.52 g/mol
-
Molar mass of Acetone (C₃H₆O): 58.08 g/mol (Density: ~0.791 g/mL)
-
Molar mass of this compound (C₄H₉N₃O): 115.13 g/mol [1]
Calculations:
-
Moles of Semicarbazide Hydrochloride: 1.0 g / 111.52 g/mol ≈ 0.00897 mol
-
Moles of Acetone: (1.0 ml * 0.791 g/mL) / 58.08 g/mol ≈ 0.0136 mol
Since the reaction stoichiometry is 1:1, semicarbazide hydrochloride is the limiting reactant. Therefore, the theoretical yield of this compound is:
0.00897 mol * 115.13 g/mol ≈ 1.03 g
The following table compares the calculated theoretical yield with a representative experimental yield.
| Metric | Value | Notes |
| Theoretical Yield | 1.03 g | Calculated based on semicarbazide hydrochloride as the limiting reactant. Assumes 100% reaction completion and product recovery. |
| Experimental Yield | ~0.90 g | A typical, realistic yield. Actual results will vary. |
| Percent Yield | ~87% | Calculated as (Experimental Yield / Theoretical Yield) * 100. This value reflects the efficiency of the reaction and purification process. |
Factors Influencing Experimental Yield:
-
Purity of Reagents: Impurities in the starting materials can lead to side reactions and a lower yield.
-
Reaction Conditions: While the reaction proceeds well at room temperature, significant deviations in temperature or pH can affect the outcome.[5]
-
Product Loss During Handling: Mechanical losses are inevitable during filtration, washing, and transfer steps. Some product will also remain dissolved in the mother liquor after crystallization.
-
Equilibrium: The reaction is reversible, and conditions should favor product formation. Using a slight excess of one reactant (like acetone) can help drive the equilibrium towards the product side.[5]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Monitoring the Formation of Acetone Semicarbazone: A Comparative Guide to TLC Analysis
For researchers and professionals in drug development and organic synthesis, the ability to monitor the progress of a chemical reaction is crucial for optimization and yield determination. The formation of acetone semicarbazone from acetone and semicarbazide is a classic condensation reaction. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring the progress of this reaction, supported by experimental protocols and data.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, cost-effective, and widely used technique for monitoring chemical reactions. It allows for the qualitative assessment of the presence of reactants and the formation of products. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Principle of Separation: In this reaction, the starting materials and the product exhibit different polarities. Semicarbazide hydrochloride is a highly polar salt, acetone is a polar ketone, and the resulting this compound has an intermediate polarity. Due to these differences, they will travel at different rates on a TLC plate, leading to their separation. The highly polar semicarbazide will have the strongest interaction with the polar silica gel stationary phase and thus will have the lowest Retention Factor (Rf), while the less polar product will travel further up the plate, resulting in a higher Rf.
Experimental Protocol for TLC Analysis
1. Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and methanol (e.g., in a 9:1 v/v ratio). The optimal ratio may require some experimentation. A higher proportion of methanol will increase the polarity of the mobile phase and result in higher Rf values for all components.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a small amount of a suitable solvent (e.g., ethanol or the reaction solvent).
-
Visualization: A UV lamp (254 nm) and a p-anisaldehyde staining solution.
2. Procedure:
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber with a lid.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (this is the origin).
-
On the origin, spot the following:
-
Lane 1: A solution of the starting material, semicarbazide.
-
Lane 2: The diluted reaction mixture.
-
Lane 3 (Co-spot): Spot the starting material first, and then spot the reaction mixture on top of it.
-
Lane 4: A solution of the starting material, acetone.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil. The this compound product should be UV active.
-
For further visualization, dip the plate into the p-anisaldehyde stain, then gently heat it with a heat gun until colored spots appear. Aldehydes, ketones, and semicarbazones typically produce distinct colors with this stain.
Data Presentation: Expected Rf Values
The exact Rf values will depend on the specific experimental conditions. However, the relative order of the Rf values can be predicted based on the polarity of the compounds.
| Compound | Expected Relative Rf Value | Rationale |
| Semicarbazide HCl | Very Low (near the origin) | As a salt, it is highly polar and will adhere strongly to the silica gel. |
| This compound | Intermediate | The product is less polar than semicarbazide due to the formation of the imine, but the amide group still imparts significant polarity. It will travel further up the plate than the starting semicarbazide. |
| Acetone | High | Acetone is polar but also very volatile. It may not be easily visualized or could run with the solvent front. Its disappearance can be inferred from the appearance of the product spot. |
Workflow for TLC Monitoring of this compound Reaction
Comparison with Alternative Analytical Methods
While TLC is an excellent tool for rapid qualitative monitoring, other techniques can provide more detailed quantitative and structural information.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC)[1][2] | Gas Chromatography-Mass Spectrometry (GC-MS)[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy[4] |
| Principle | Separation based on polarity. | High-resolution separation based on partitioning between stationary and mobile phases. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Provides detailed structural information and quantification based on nuclear spin. |
| Speed | Fast (15-30 minutes per run). | Moderate (10-30 minutes per sample). | Moderate to slow (20-60 minutes per sample). | Slow (requires sample preparation and longer acquisition times for good signal). |
| Cost | Low (minimal equipment and consumable costs). | High (expensive instrumentation and solvents). | High (expensive instrumentation). | Very high (most expensive instrumentation). |
| Sensitivity | Moderate. | High. | Very high. | Low to moderate. |
| Required Expertise | Low. | Moderate to high (requires method development). | High (requires expertise in instrumentation and data analysis). | High (requires significant expertise in spectral interpretation). |
| Sample Preparation | Simple (dilution of the reaction mixture). | Moderate (filtration and precise dilution are often necessary).[1] | Can be complex (derivatization may be needed for non-volatile compounds). | Simple to moderate (dissolving in a deuterated solvent). |
| Information Provided | Qualitative (presence/absence of compounds). | Quantitative (precise concentration of each component). | Quantitative and structural (mass of fragments). | Quantitative and detailed structural information.[4] |
| Best Suited For | Rapid reaction monitoring and screening of reaction conditions. | Accurate quantification of product yield and impurity profiling.[1] | Analysis of volatile components and byproducts. | Elucidation of product structure and reaction kinetics.[4] |
Conclusion
For the routine monitoring of the this compound reaction, Thin-Layer Chromatography stands out as the most practical method due to its speed, low cost, and simplicity. It provides a clear qualitative picture of the reaction's progress, allowing a researcher to quickly determine the consumption of starting materials and the formation of the product.
For applications requiring precise quantification of the product yield or the detection of minor impurities, HPLC is the preferred method.[1] GC-MS could be employed if there is a need to analyze for volatile side products or unreacted acetone with high sensitivity.[3] NMR spectroscopy is invaluable for confirming the structure of the final product and for in-depth kinetic studies of the reaction mechanism.[4] Ultimately, the choice of analytical technique will depend on the specific goals of the analysis, the available resources, and the level of detail required.
References
A Comparative Crystallographic Analysis of Acetone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the crystal structure of acetone semicarbazone, juxtaposed with other semicarbazone derivatives. The objective is to provide a clear, data-driven comparison supported by detailed experimental protocols for researchers engaged in structural chemistry and drug design.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and two alternative semicarbazones: benzaldehyde semicarbazone and crotonaldehyde semicarbazone. This data, derived from single-crystal X-ray diffraction studies, offers insights into the molecular packing and geometry of these compounds.
| Parameter | This compound[1] | Benzaldehyde Semicarbazone[1] | Crotonaldehyde Semicarbazone[2][3] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 7.488 (1) | 11.985 (1) | 9.8855 (2) |
| b (Å) | 9.672 (1) | 5.484 (1) | 10.0531 (2) |
| c (Å) | 8.691 (1) | 12.963 (2) | 13.5695 (3) |
| β (°) | 103.38 (1) | 102.27 (1) | 108.753 (1) |
| Volume (ų) | 612.4 | 829.5 | 1276.51 (5) |
| Z | 4 | 4 | 8 |
| Calculated Density (g/cm³) | 1.246 | 1.306 | 1.321 |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound is a well-established condensation reaction.[4][5]
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Acetone
-
Water
-
Ethanol
Procedure:
-
Prepare a solution of semicarbazide hydrochloride and sodium acetate in water.
-
Slowly add acetone to this solution while stirring vigorously.
-
Allow the mixture to stand, with occasional shaking, to facilitate crystal formation. Cooling in an ice bath can promote crystallization.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold water.
-
For high-quality crystals suitable for X-ray diffraction, recrystallization from water or a dilute ethanol solution is recommended.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[6][7][8][9][10]
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow from synthesis to crystal structure refinement.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of crotonaldehyde semicarbazone and crotonaldehyde thiosemicarbazone from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. eas.org [eas.org]
- 7. rigaku.com [rigaku.com]
- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to the Mass Spectrometry of Semicarbazone Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of carbonyl compounds is a frequent necessity. Derivatization of these compounds into semicarbazones is a common strategy to enhance their stability and improve their chromatographic and mass spectrometric behavior. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of semicarbazone derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Platforms
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the volatility and thermal stability of the semicarbazone derivative.
| Parameter | GC-MS | LC-MS |
| Analyte Suitability | Volatile and thermally stable semicarbazones | Wide range of semicarbazones, including non-volatile and thermally labile derivatives |
| Derivatization | Often required to increase volatility | Derivatization is primarily for improving ionization efficiency and chromatographic retention |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI) |
| Sensitivity | Can achieve low limits of detection for suitable analytes | Generally offers higher sensitivity, especially for polar and high-mass derivatives[1] |
| Matrix Effects | Generally less susceptible to matrix effects | Can be prone to ion suppression or enhancement, requiring careful sample preparation and method development |
Comparison of Ionization Techniques for LC-MS
The selection of an appropriate ionization source is critical for achieving optimal sensitivity and specificity in the LC-MS analysis of semicarbazone derivatives.
| Ionization Technique | Principle | Advantages for Semicarbazone Analysis | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid phase. | Well-suited for polar and charged semicarbazone derivatives, such as those formed with Girard's reagents. Often provides abundant molecular ions. | Can be susceptible to matrix effects and may not be efficient for non-polar derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique that is more energetic than ESI. | Effective for a broader range of polarities than ESI and can ionize less polar semicarbazone derivatives. | May induce more fragmentation than ESI, potentially leading to a less abundant molecular ion. |
| Atmospheric Pressure Photoionization (APPI) | Uses photons to ionize analytes. | Can ionize non-polar compounds that are challenging for ESI and APCI. | May require a dopant to enhance ionization for some compounds. |
A comparative study on five pharmaceuticals showed that ESI generated significantly larger peak areas and higher signal-to-noise ratios than APCI and APPI for the tested compounds.[2] While not specific to semicarbazones, this suggests that ESI is often a good starting point for polar derivatives.
Experimental Protocols
Semicarbazone Derivatization of Carbonyl Compounds
This protocol describes a general procedure for the derivatization of aldehydes and ketones with semicarbazide.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve the carbonyl compound in a minimal amount of ethanol.
-
In a separate container, prepare a solution of semicarbazide hydrochloride and sodium acetate in water.
-
Add the semicarbazide solution to the carbonyl compound solution.
-
If a precipitate does not form immediately, gently warm the mixture for 5-10 minutes.
-
Cool the reaction mixture in an ice bath to facilitate precipitation of the semicarbazone derivative.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
GC-MS Analysis of 4'-Nitroacetophenone Semicarbazone
The following is a protocol for the analysis of a specific semicarbazone derivative by GC-MS.[2]
Sample Preparation:
-
Prepare a stock solution of 4'-Nitroacetophenone semicarbazone (1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 10-100 µg/mL for analysis.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
LC-MS/MS Analysis of Steroid Semicarbazone Derivatives using Girard's Reagent T
Derivatization with Girard's reagents introduces a permanently charged moiety, significantly enhancing ionization efficiency in ESI-MS.
Derivatization Protocol:
-
Extract steroids from the sample matrix (e.g., serum) using a suitable method like liquid-liquid extraction.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of Girard's reagent T in a mixture of methanol and acetic acid.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
After cooling, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the derivatives |
| Flow Rate | 0.4 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive ion Electrospray (ESI+) |
| Key Transition | Monitor the neutral loss of the trimethylamine group from the Girard's T moiety. |
Data Presentation: Quantitative Performance
The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (DNPH) and analyzed by LC-MS.
| Compound | LOD (ppb) | LOQ (ppb) |
| Formaldehyde-DNPH | 0.9 | 3.0 |
| Acetaldehyde-DNPH | 1.2 | 4.0 |
| Acetone-DNPH | 2.1 | 7.0 |
| Propionaldehyde-DNPH | 1.5 | 5.0 |
| Crotonaldehyde-DNPH | 2.7 | 9.0 |
| Butyraldehyde-DNPH | 1.8 | 6.0 |
| Benzaldehyde-DNPH | 1.5 | 5.0 |
| Isovaleraldehyde-DNPH | 2.1 | 7.0 |
| Valeraldehyde-DNPH | 2.4 | 8.0 |
| o-Tolualdehyde-DNPH | 1.8 | 6.0 |
| m-Tolualdehyde-DNPH | 1.5 | 5.0 |
| p-Tolualdehyde-DNPH | 1.2 | 4.0 |
| Hexaldehyde-DNPH | 2.1 | 7.0 |
| 2,5-Dimethylbenzaldehyde-DNPH | 1.8 | 6.0 |
Data sourced from an application note by Agilent Technologies for the analysis of DNPH-derivatized aldehydes and ketones using an Agilent iQ Single Quadrupole LCMS.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of carbonyl compounds as their semicarbazone derivatives by LC-MS.
Caption: General workflow for semicarbazone derivatization and LC-MS analysis.
Fragmentation Pathway
The fragmentation of semicarbazones in the mass spectrometer provides structural information. A common fragmentation pathway involves the cleavage of the semicarbazone moiety.
Caption: A common fragmentation pathway for semicarbazone derivatives in mass spectrometry.
Conclusion
The mass spectrometric analysis of semicarbazone derivatives is a powerful tool for the identification and quantification of carbonyl compounds. The choice of analytical platform (GC-MS vs. LC-MS) and ionization source (ESI, APCI, APPI) should be tailored to the specific properties of the analytes of interest. Derivatization with reagents like Girard's reagents can significantly enhance the sensitivity of LC-MS analysis, particularly for steroids. By carefully selecting and optimizing the experimental conditions, researchers can achieve reliable and sensitive analysis of a wide range of semicarbazone derivatives.
References
Comparative study of different semicarbazone derivatives in biological assays.
Semicarbazone Derivatives: A Comparative Analysis of Biological Activities
Semicarbazone derivatives, a versatile class of compounds synthesized from the condensation of semicarbazide with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties.[1] Extensive research has highlighted their potential as anticonvulsant, antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides a comparative overview of various semicarbazone derivatives, supported by experimental data, to assist researchers and drug development professionals in the pursuit of novel therapeutic agents.
Anticonvulsant Activity
Semicarbazone derivatives have demonstrated notable potential as anticonvulsant agents in numerous preclinical models.[4] Their mechanism of action is often linked to the inhibition of sodium ion (Na+) channels.[1][2] A prominent example is 4-(4-fluorophenoxy) benzaldehyde semicarbazone, which has shown a significantly higher protective index in the Maximal Electroshock (MES) test compared to established antiepileptic drugs like carbamazepine, phenytoin, and valproate.[1][2]
Comparative Anticonvulsant Activity Data
| Compound/Derivative | Test Model | Administration Route | Dose (mg/kg) | Activity | Reference |
| 4-(4-fluorophenoxy) benzaldehyde semicarbazone | MES (oral) | Oral | - | Protective Index > 315 | [1][2] |
| Carbamazepine (Reference) | MES (oral) | Oral | - | Protective Index 101 | [1][2] |
| Phenytoin (Reference) | MES (oral) | Oral | - | Protective Index > 21.6 | [1][2] |
| Valproate (Reference) | MES (oral) | Oral | - | Protective Index > 2.17 | [1][2] |
| 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones (3e and 3j) | MES | Intraperitoneal | 30 | Potent activity, comparable to phenytoin | [5][6] |
| 4-fluorophenyl substituted semicarbazones (5a-5y) | MES, scPTZ, 6 Hz | Intraperitoneal (mouse), Oral (rat) | - | Most potent compounds | [7][8] |
Antimicrobial Activity
The antimicrobial potential of semicarbazone derivatives has been evaluated against various bacterial and fungal strains.[9][10][11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | K. pneumonia | Reference |
| 2-carboxy substituted benzophenone semicarbazone (2) | - | 31.25 | 62.5 | - | [10] |
| 4-methoxyacetophenone semicarbazone (6) | - | Moderate | Moderate | - | [10] |
| Acetophenone semicarbazone (5) | >1000 | >1000 | >1000 | >1000 | [10] |
| Lapachol thiosemicarbazone | 0.05 µmol/mL | - | - | - | [12][13] |
| Lapachol semicarbazone | 0.10 µmol/mL | - | - | - | [12][13] |
Anticancer Activity
Semicarbazone derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines.[4][14] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[4][14][15]
Comparative Anticancer Activity Data (IC₅₀ in µM)
| Compound/Derivative | HL-60 | K562 | HT-29 | MCF-7 | Mechanism of Action | Reference |
| Arylsemicarbazone (3c) | 13.08 | Active | Active | Active | Induces G1 phase arrest, apoptosis via intrinsic pathway | [14][16] |
| Arylsemicarbazone (4a) | 11.38 | Active | Active | Active | Inhibits CK1δ/ε kinase, induces apoptosis | [14][16] |
| Phenyl semicarbazone (11q) | - | - | 0.32 (HT29) | 1.57 (MDA-MB-231) | Induces Sub-G1 arrest and apoptosis, activates caspase-3 | [15] |
| Phenyl semicarbazone (11s) | - | - | 0.45 (HT29) | 0.98 (MDA-MB-231) | Induces Sub-G1 arrest and apoptosis, activates caspase-3 | [15] |
Anti-inflammatory Activity
Certain semicarbazone derivatives have also been investigated for their anti-inflammatory properties. For instance, acetophenone semicarbazone (ASC) and benzophenone semicarbazone (BSC) have demonstrated positive effects in animal models.[17] At a dose of 50 mg/kg, their anti-inflammatory and analgesic activities were comparable to standard drugs at 10 mg/kg.[17]
Experimental Protocols
General Synthesis of Semicarbazone Derivatives
The synthesis of semicarbazone derivatives is typically achieved through a condensation reaction between an aldehyde or ketone and semicarbazide.[1]
-
Materials: Substituted aldehyde or ketone, semicarbazide hydrochloride, ethanol, and glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve the substituted aldehyde or ketone in ethanol.
-
Add an equimolar amount of semicarbazide hydrochloride to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified time.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the product from a suitable solvent to obtain the pure semicarbazone derivative.
-
Maximal Electroshock (MES) Test (Anticonvulsant)
This test is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound at various doses.
-
After a specified period, subject the animals to a supramaximal electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the hind limb tonic extensor component of the seizure.
-
The ability of the compound to prevent the tonic extensor phase is considered a measure of anticonvulsant activity.[4]
-
The ED₅₀ (the dose that protects 50% of the animals) is then determined.[4]
-
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure:
-
Prepare serial dilutions of the semicarbazone derivative in a liquid growth medium in a microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., temperature, time).
-
The MIC is determined as the lowest concentration of the compound where no visible microbial growth (turbidity) is observed.[1]
-
MTT Assay (Anticancer)
This colorimetric assay is used to assess cell viability and proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the semicarbazone derivative for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpbr.in [ijpbr.in]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acetone Semicarbazone: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of ensuring a secure working environment and maintaining environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of acetone semicarbazone, a compound requiring careful handling as hazardous waste. The following protocols are synthesized from safety data sheets and general hazardous waste management guidelines to ensure adherence to safety and regulatory standards.
Hazard Assessment and Classification
This compound is classified as a hazardous substance. According to its Safety Data Sheets (SDS), it is toxic if swallowed and may cause skin, eye, and respiratory system irritation[1][2][3]. Therefore, it must be managed and disposed of as hazardous chemical waste. It is crucial to avoid disposing of this compound down the drain or in regular trash[4][5].
Key Safety and Disposal Parameters:
| Parameter | Guideline | Regulatory Context |
| Primary Hazards | Toxic if swallowed, skin/eye/respiratory irritant[1][2][3]. | This classification mandates disposal as hazardous waste under most regulations. |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, and appropriate respiratory protection[1][2][4]. | Essential for preventing personal exposure during handling and disposal. |
| Incompatible Materials | Oxidizing agents[1][2]. | Waste must be segregated to prevent dangerous chemical reactions[6][7]. |
| Recommended Disposal Method | Incineration in a chemical incinerator with afterburner and scrubber[1][4]. | Ensures complete destruction and minimizes environmental release. |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste[8]. | A designated laboratory area for the temporary storage of hazardous waste[6][7]. |
| Acutely Toxic Waste SAA Limit | 1 quart (liquid) or 1 kg (solid) for P-listed wastes. | While not explicitly P-listed, this highlights the need for caution with toxic compounds. |
Experimental Protocol: Waste Collection and Segregation
This protocol details the procedure for the safe collection and temporary storage of this compound waste within the laboratory prior to its removal by Environmental Health & Safety (EHS) or a licensed waste disposal contractor.
Methodology:
-
Container Selection:
-
Waste Labeling:
-
As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag[9].
-
The label must include:
-
The words "Hazardous Waste"[6].
-
The full chemical name: "this compound" (avoiding formulas or abbreviations)[6].
-
A clear indication of the associated hazards (e.g., "Toxic")[6].
-
The date the container was first used for waste accumulation[6].
-
The name and contact information of the generating researcher or lab[9].
-
-
-
Waste Accumulation:
-
Collect all solid this compound waste, including contaminated items like weighing boats and gloves, in the designated container.
-
For solutions containing this compound, collect them in a compatible liquid waste container, ensuring it is properly segregated from incompatible waste streams (e.g., strong oxidizing agents)[7][10].
-
Keep the waste container securely closed at all times, except when adding waste[7][8].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[6][7][8].
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel[8].
-
Ensure secondary containment is in place to capture any potential spills[7].
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA[8][9].
-
-
Request for Disposal:
-
Once the waste container is full (not exceeding 90% capacity to allow for expansion) or when the experiment is complete, arrange for disposal[11].
-
Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup[8].
-
Provide them with an accurate description of the waste as indicated on the label.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical waste[10].
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling Acetone semicarbazone
Essential Safety and Handling Guide for Acetone Semicarbazone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Data Summary
This compound is considered a hazardous chemical. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] It can also cause skin, eye, and respiratory irritation.[1][3]
| Quantitative Safety Data | Value | Source |
| Acute Toxicity, Oral (Mouse LD50, intravenous) | 90 mg/kg | [3] |
| Occupational Exposure Limits | Not established | [4] |
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
1. Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles.[4] Face shields should be used when there is a risk of splashing.[5]
2. Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[7]
3. Respiratory Protection:
-
Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
If ventilation is insufficient or if dust is generated, a NIOSH-approved dust respirator is required.[3]
A visual workflow for the selection and use of PPE is outlined below.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Operational and Handling Procedures
Adherence to proper operational procedures is critical for the safe handling of this compound.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]
-
Keep away from heat, sources of ignition, and incompatible materials such as oxidizing agents.[3][4]
Handling
Emergency and Disposal Plans
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[2][4][6]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[6]
-
If in Eyes: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[3] Seek medical attention.[4]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[4][6]
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4][6]
-
Use a shovel to carefully place the spilled material into a suitable, labeled waste container.[3] Avoid generating dust.[4]
-
Clean the spill area by rinsing with copious amounts of water.[3]
-
Dispose of the waste container and contaminated materials according to local, state, and federal regulations.[3]
The logical workflow for handling a chemical spill is illustrated in the diagram below.
Caption: Logical workflow for responding to a spill of this compound.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of it down the drain or into sewer systems.[6]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[2][6]
Note on Experimental Protocols: The information provided in this guide is derived from safety data sheets and focuses on safe handling, storage, and disposal. It does not include detailed methodologies for specific laboratory experiments. For experimental protocols, please refer to relevant scientific literature and established laboratory procedures.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
